Product packaging for 6-(Aminomethyl)nicotinic acid(Cat. No.:CAS No. 76196-67-3)

6-(Aminomethyl)nicotinic acid

Cat. No.: B1532647
CAS No.: 76196-67-3
M. Wt: 152.15 g/mol
InChI Key: KKVJAULLCCGPBX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B1532647 6-(Aminomethyl)nicotinic acid CAS No. 76196-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVJAULLCCGPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650621
Record name 6-(Aminomethyl)pyridine-3-carboxylic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-67-3
Record name 6-(Aminomethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76196-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminomethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-(aminomethyl)nicotinic acid, a key building block in pharmaceutical and medicinal chemistry. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each approach.

Introduction

This compound, also known as 6-(aminomethyl)pyridine-3-carboxylic acid, is a bifunctional molecule incorporating both a carboxylic acid and a primary amine on a pyridine scaffold. This unique arrangement makes it a valuable synthon for the construction of a diverse range of complex molecules with potential therapeutic applications. The strategic challenge in its synthesis lies in the selective functionalization of the pyridine ring and the subsequent introduction of the aminomethyl group while preserving the carboxylic acid moiety. This guide explores the most prevalent and efficient synthetic strategies, offering detailed protocols and insights into their execution.

Synthetic Strategies

Several viable synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired scale of synthesis, and tolerance of functional groups in the overall synthetic scheme. The most prominent strategies are:

  • Functionalization of 6-Methylnicotinic Acid: A common and cost-effective approach that involves the transformation of the methyl group into the desired aminomethyl functionality.

  • The Gabriel Synthesis: A classic and reliable method for the introduction of a primary amine, contingent on the availability of a suitable 6-(halomethyl)nicotinic acid precursor.

  • Reduction of 6-Cyanonicotinic Acid: A direct and efficient route that leverages the catalytic hydrogenation of a nitrile to the corresponding primary amine.

  • Rearrangement Reactions: Sophisticated methods such as the Curtius, Hofmann, and Schmidt rearrangements offer alternative pathways, typically from dicarboxylic acid or amide precursors.

Strategy 1: Synthesis from 6-Methylnicotinic Acid

This is arguably the most common and practical approach due to the commercial availability and relatively low cost of 6-methylnicotinic acid. The core of this strategy involves the selective functionalization of the methyl group at the 6-position.

Synthesis of 6-Methylnicotinic Acid

The primary industrial synthesis of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-ethylpyridine with nitric acid.[1][2][3] This process is typically carried out under elevated temperature and pressure.

Conversion to this compound

The transformation of the methyl group into an aminomethyl group is a two-step process: halogenation followed by amination.

The methyl group of 6-methylnicotinic acid can be selectively brominated using a free-radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. To avoid unwanted reactions with the carboxylic acid, it is often protected as an ester, typically a methyl or ethyl ester, prior to bromination.[4]

Experimental Protocol: Esterification of 6-Methylnicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1.0 eq) in methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 6-methylnicotinate.

Table 1: Comparative Data for Esterification of 6-Methylnicotinic Acid

CatalystReaction TimeReported YieldReference
Conc. H₂SO₄17 hours75%[4]
HCl (gas)1 hourNot specified[4]

Experimental Protocol: Bromination of Methyl 6-Methylnicotinate

  • Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp) to initiate the reaction, dissolve methyl 6-methylnicotinate (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

  • Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Reaction: Reflux the mixture while irradiating with the lamp. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-(bromomethyl)nicotinate.

The resulting 6-(bromomethyl)nicotinate can be converted to the aminomethyl derivative through several methods.

  • Direct Amination with Ammonia: While seemingly straightforward, this method can lead to the formation of secondary and tertiary amine byproducts due to the over-alkylation of the desired primary amine.[5]

  • Gabriel Synthesis: A more controlled approach that utilizes potassium phthalimide to form a phthalimido intermediate, which is then cleanly converted to the primary amine.[2][6][7][8]

Experimental Protocol: Gabriel Synthesis

  • Phthalimide Alkylation: In a flask, dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in a polar aprotic solvent like DMF. Add potassium phthalimide (1.1 eq) and heat the mixture to facilitate the SN2 reaction. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Deprotection: Dissolve the crude methyl 6-(phthalimidomethyl)nicotinate in an alcohol (e.g., ethanol) and add hydrazine hydrate (excess). Reflux the mixture until the deprotection is complete (monitored by TLC).[9][10][11]

  • Final Hydrolysis and Isolation: The phthalhydrazide byproduct precipitates out and can be removed by filtration. The filtrate containing the methyl ester of the target compound is then subjected to acidic or basic hydrolysis to yield this compound. Acidification of the reaction mixture will precipitate the product.

Diagram 1: Synthesis from 6-Methylnicotinic Acid

G cluster_0 Starting Material cluster_1 Esterification cluster_2 Bromination cluster_3 Gabriel Synthesis 6-Methylnicotinic Acid 6-Methylnicotinic Acid Methyl 6-Methylnicotinate Methyl 6-Methylnicotinate 6-Methylnicotinic Acid->Methyl 6-Methylnicotinate MeOH, H+ Methyl 6-(Bromomethyl)nicotinate Methyl 6-(Bromomethyl)nicotinate Methyl 6-Methylnicotinate->Methyl 6-(Bromomethyl)nicotinate NBS, Initiator Methyl 6-(Phthalimidomethyl)nicotinate Methyl 6-(Phthalimidomethyl)nicotinate Methyl 6-(Bromomethyl)nicotinate->Methyl 6-(Phthalimidomethyl)nicotinate Potassium Phthalimide This compound This compound Methyl 6-(Phthalimidomethyl)nicotinate->this compound 1. Hydrazine 2. Hydrolysis G cluster_0 Starting Material cluster_1 Reduction 6-Cyanonicotinic Acid 6-Cyanonicotinic Acid This compound This compound 6-Cyanonicotinic Acid->this compound H₂, Catalyst (e.g., Pd/C) G cluster_0 Starting Precursors cluster_1 Rearrangement Reactions cluster_2 Final Product Pyridine-2,5-dicarboxylic acid deriv. Pyridine-2,5-dicarboxylic acid deriv. Curtius Rearrangement Curtius Rearrangement Pyridine-2,5-dicarboxylic acid deriv.->Curtius Rearrangement 6-Carboxamidonicotinic acid deriv. 6-Carboxamidonicotinic acid deriv. Hofmann Rearrangement Hofmann Rearrangement 6-Carboxamidonicotinic acid deriv.->Hofmann Rearrangement This compound This compound Curtius Rearrangement->this compound Hofmann Rearrangement->this compound

References

The Enigmatic Potential of 6-(Aminomethyl)nicotinic Acid: A Technical Guide to Its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the predicted biological activities of 6-(Aminomethyl)nicotinic acid, a molecule of significant interest within the landscape of medicinal chemistry. In the absence of direct empirical data for this specific compound, this document provides a comprehensive, technically-grounded framework for its potential pharmacological profile. By drawing upon established evidence from its close structural analogs—namely 6-aminonicotinic acid and the broader class of nicotinic acid derivatives—we can infer plausible mechanisms of action and chart a course for future experimental validation. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this novel chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The nicotinic acid scaffold is a cornerstone in drug discovery, giving rise to a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, lipid-lowering, and antimicrobial effects.[1][2] The introduction of an aminomethyl group at the 6-position of the pyridine ring, as seen in this compound, presents an intriguing structural modification. This seemingly subtle alteration, the insertion of a methylene spacer, can profoundly impact a molecule's conformational flexibility, basicity, and ultimately, its interaction with biological targets.

While direct experimental data on this compound remains elusive in publicly available literature, its structural similarity to known bioactive compounds provides a strong rationale for its investigation. This guide will, therefore, focus on two primary predicted activities based on compelling evidence from its analogs:

  • GABAergic Modulation: Drawing parallels with 6-aminonicotinic acid, a known GABA-A receptor agonist.[3]

  • Broad-Spectrum Pharmacological Effects: Inherited from the parent nicotinic acid moiety, including anti-inflammatory and lipid-modulating properties.[2][4]

This document will dissect the established pharmacology of these analogs to construct a predictive model for the biological activity of this compound and propose robust experimental workflows for its characterization.

Predicted Biological Activity I: A Potential Modulator of the GABAergic System

The primary hypothesis for the biological activity of this compound stems from the well-documented pharmacology of its close analog, 6-aminonicotinic acid.

The Precedent: 6-Aminonicotinic Acid as a GABA-A Receptor Agonist

Research has demonstrated that 6-aminonicotinic acid and its derivatives exhibit binding affinity for GABA-A receptors, acting as agonists.[3] These compounds display low to mid-micromolar binding affinities for native GABA-A receptors.[3] The tetrahydropyridine analogue of 6-aminonicotinic acid, in particular, shows low-nanomolar affinity and acts as an agonist with potency comparable to GABA itself.[3]

This established activity of 6-aminonicotinic acid strongly suggests that this compound, as a structural variant, may also interact with the GABAergic system. The aminomethyl group, while altering the distance and orientation of the amino group relative to the carboxylic acid, may still allow for interaction with the GABA binding pocket.

Proposed Mechanism of Action: GABA-A Receptor Modulation

The predicted mechanism involves the binding of this compound to the GABA-A receptor, a ligand-gated ion channel. Agonist binding would induce a conformational change, opening the channel and allowing the influx of chloride ions. This influx hyperpolarizes the neuron, leading to an inhibitory effect on neurotransmission.

Diagram 1: Predicted GABA-A Receptor Agonist Mechanism

GABA_Mechanism cluster_receptor GABA-A Receptor cluster_membrane Neuronal Membrane Receptor GABA-A Receptor (Closed State) Receptor_Open GABA-A Receptor (Open State) Receptor->Receptor_Open Conformational Change Cl_in Cl- Influx Receptor_Open->Cl_in Extracellular Extracellular Intracellular Intracellular Molecule 6-(Aminomethyl)nicotinic Acid (Agonist) Molecule->Receptor Binds to Receptor Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Predicted agonist activity at the GABA-A receptor.

Experimental Workflow for Validating GABAergic Activity

A systematic approach is required to validate the predicted GABAergic activity of this compound.

Step 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for the GABA-A receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine) in the presence of varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value to determine the binding affinity.

Step 2: Electrophysiological Studies

  • Objective: To characterize the functional activity of this compound at the GABA-A receptor.

  • Protocol (Patch-Clamp Electrophysiology):

    • Use primary neuronal cultures or brain slices.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply this compound to the bath and record changes in membrane current.

    • Co-apply with a known GABA-A receptor antagonist (e.g., bicuculline) to confirm specificity.

    • Perform dose-response experiments to determine the EC50 value.

Diagram 2: Experimental Workflow for GABAergic Activity

GABA_Workflow Start Start: Synthesize & Purify This compound BindingAssay Radioligand Binding Assay ([3H]muscimol) Start->BindingAssay Electrophysiology Patch-Clamp Electrophysiology (Neuronal Cultures/Slices) Start->Electrophysiology DataAnalysis1 Determine Ki (Binding Affinity) BindingAssay->DataAnalysis1 DataAnalysis2 Determine EC50 & Efficacy (Functional Activity) Electrophysiology->DataAnalysis2 Conclusion Conclusion: Characterize as Agonist, Antagonist, or Modulator DataAnalysis1->Conclusion DataAnalysis2->Conclusion

Caption: Workflow for characterizing GABAergic activity.

Predicted Biological Activity II: Broader Pharmacological Effects of the Nicotinic Acid Scaffold

Beyond its potential as a GABAergic modulator, this compound is expected to exhibit some of the characteristic biological activities of its parent moiety, nicotinic acid (Niacin).

Anti-Inflammatory Potential

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[5][6] This is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[5]

  • Proposed Mechanism: The anti-inflammatory effects of nicotinic acid are partly mediated by the activation of the G protein-coupled receptor GPR109A.[2] Activation of this receptor can lead to a reduction in the production of inflammatory mediators. It is plausible that this compound could also interact with this receptor or other components of the inflammatory cascade.

Lipid-Modulating Effects

Pharmacological doses of nicotinic acid are well-established for their lipid-lowering effects, including a reduction in LDL cholesterol and triglycerides, and an increase in HDL cholesterol.[2][4]

  • Proposed Mechanism: These effects are also largely attributed to the activation of GPR109A in adipocytes, leading to a decrease in free fatty acid release.[2] Additionally, nicotinic acid directly inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[4] The structural similarity of this compound suggests it may share some of these mechanisms.

Experimental Workflow for Assessing Broader Pharmacological Activities

Step 1: In Vitro Anti-Inflammatory Assays

  • Objective: To evaluate the anti-inflammatory potential of this compound.

  • Protocol (LPS-stimulated Macrophages):

    • Culture macrophage cell lines (e.g., RAW 264.7).

    • Pre-treat cells with varying concentrations of this compound.

    • Stimulate inflammation with lipopolysaccharide (LPS).

    • Measure the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Step 2: In Vitro Lipid Metabolism Assays

  • Objective: To investigate the effects of this compound on lipid metabolism.

  • Protocol (Hepatocyte Cell Culture):

    • Culture human hepatocyte cell lines (e.g., HepG2).

    • Treat cells with this compound.

    • Measure intracellular triglyceride levels.

    • Assess the activity of key enzymes in lipid metabolism, such as DGAT2, through enzymatic assays.

Diagram 3: Workflow for Broader Pharmacological Screening

Broader_Screening Start Start: This compound AntiInflammatory In Vitro Anti-Inflammatory Assays (LPS-stimulated Macrophages) Start->AntiInflammatory LipidMetabolism In Vitro Lipid Metabolism Assays (Hepatocyte Culture) Start->LipidMetabolism CytokineAnalysis Measure NO and Cytokines (Griess Assay, ELISA) AntiInflammatory->CytokineAnalysis TriglycerideAnalysis Measure Intracellular Triglycerides & DGAT2 Activity LipidMetabolism->TriglycerideAnalysis Conclusion Conclusion: Identify Potential Anti-inflammatory & Lipid-Modulating Properties CytokineAnalysis->Conclusion TriglycerideAnalysis->Conclusion

Caption: Screening for anti-inflammatory and lipid-modulating effects.

Quantitative Data Summary of Structurally Related Compounds

To provide a quantitative context for the potential potency of this compound, the following table summarizes the binding affinities of 6-aminonicotinic acid and its analogs for the GABA-A receptor.

CompoundKi (µM) at native GABAA ReceptorsReference
6-Aminonicotinic acid1.1 - 24[3]
2- and 4-alkylated analogues of 6-aminonicotinic acid1.1 - 24[3]
Tetrahydropyridine analogue of 6-aminonicotinic acid0.044[3]

Conclusion and Future Directions

While the biological activity of this compound is yet to be empirically determined, a strong theoretical framework based on its structural similarity to known bioactive molecules suggests a high potential for activity within the GABAergic system and as a modulator of inflammatory and lipid metabolic pathways. The experimental workflows detailed in this guide provide a clear and robust path for the comprehensive characterization of this promising compound.

Future research should focus on the synthesis and purification of this compound to enable the proposed in vitro and subsequent in vivo studies. A thorough investigation of its structure-activity relationship, in comparison to its analogs, will be crucial in elucidating its precise mechanisms of action and therapeutic potential. The insights gained from such studies will be invaluable to the fields of medicinal chemistry and drug development.

References

The Agonist Within: A Technical Guide to the Mechanism of Action of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Aminomethyl)nicotinic acid is a structural analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. As a derivative of nicotinic acid, this molecule occupies a unique chemical space, bridging the worlds of GABAergic modulation and vitamin B3 metabolism. This guide provides an in-depth exploration of the current understanding of its mechanism of action, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its primary molecular target, the GABAA receptor, and explore a plausible secondary mechanism involving the pentose phosphate pathway. Furthermore, this document outlines detailed experimental protocols to enable the robust validation of its pharmacological profile.

Part 1: Primary Mechanism of Action - Direct GABAA Receptor Agonism

The principal mechanism of action for this compound is its function as a direct agonist at GABAA receptors.[1][2][3] These receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission.[4][5] Upon activation, the integral chloride channel opens, leading to an influx of Cl- ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.

Binding Affinity and Receptor Subtype Interactions

Research has demonstrated that this compound binds to native GABAA receptors with a notable affinity.[1][2] Competition binding assays using radiolabeled ligands have been instrumental in quantifying this interaction. The affinity of a compound for its receptor is a critical parameter in drug development, as it dictates the concentration range at which the compound will exert its biological effects.

CompoundNative GABAA Receptor Binding Affinity (Ki, µM)
GABA0.094
Isoguvacine0.083
This compound 1.1

Table 1: Comparative binding affinities of this compound and standard GABAA receptor agonists at native rat synaptic membranes. The inhibition constant (Ki) represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand. Data synthesized from referenced literature.[1]

The micromolar binding affinity of this compound indicates a direct and significant interaction with the GABA binding site on the GABAA receptor complex.

Functional Activity as a GABAA Receptor Agonist

Beyond simple binding, functional assays have confirmed that this compound acts as an agonist, meaning it not only binds to the receptor but also activates it to elicit a biological response. Studies on recombinant human GABAA receptors expressed in cell lines have shown that this compound can induce a response, albeit with lower efficacy compared to the endogenous ligand, GABA.

Specifically, at the human α1β2γ2S GABAA receptor subtype, this compound demonstrates partial agonist activity.[1][2] This is a crucial distinction, as partial agonists can provide a more nuanced level of receptor modulation compared to full agonists, which can be advantageous in therapeutic applications to avoid excessive receptor activation and potential side effects.

GABAA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GABA_release GABA Release GABAAR GABA-A Receptor (α1β2γ2S) Ion_Channel Chloride Ion Channel (Open) GABAAR->Ion_Channel Activates Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to 6_AMNA This compound 6_AMNA->GABAAR Binds to GABA site

Caption: Signaling pathway of this compound at the GABAA receptor.

Part 2: Potential Secondary Mechanism of Action - Inhibition of 6-Phosphogluconate Dehydrogenase

While the primary mechanism of action of this compound is centered on the GABAergic system, evidence from related compounds suggests a potential secondary mechanism involving cellular metabolism. Specifically, the structurally similar compound 6-aminonicotinamide is known to be a competitive inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH), a critical enzyme in the pentose phosphate pathway (PPP).[6]

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. It also produces precursors for nucleotide synthesis.

Inhibition of 6-PGDH by a this compound-derived metabolite would lead to a bottleneck in the PPP. This would have two major downstream consequences:

  • Reduced NADPH Production: This would impair the cell's ability to regenerate reduced glutathione, a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress. This can trigger apoptotic pathways.[7]

  • Accumulation of 6-Phosphogluconate: The substrate of 6-PGDH would accumulate, which can have feedback effects on other metabolic pathways, such as glycolysis.[6]

This metabolic disruption has been shown to be particularly effective in inhibiting the proliferation of cancer cells, which often have an upregulated PPP to meet their high anabolic and redox demands.[7][8] While direct evidence for this compound as a 6-PGDH inhibitor is still required, this represents a compelling avenue for further investigation, particularly in the context of oncology.

PPP_Inhibition Glucose_6_P Glucose-6-Phosphate 6_Phosphogluconolactone 6-Phosphogluconolactone Glucose_6_P->6_Phosphogluconolactone 6_Phosphogluconate 6-Phosphogluconate 6_Phosphogluconolactone->6_Phosphogluconate Ribulose_5_P Ribulose-5-Phosphate 6_Phosphogluconate->Ribulose_5_P Catalyzed by 6-PGDH Nucleotide_Synth Nucleotide Synthesis Ribulose_5_P->Nucleotide_Synth NADPH_Prod NADPH Production 6_PGDH 6-PGDH 6_PGDH->NADPH_Prod Generates 6_AMNA_Metabolite This compound (Metabolite) 6_AMNA_Metabolite->6_PGDH Inhibits

Caption: Hypothesized inhibition of the Pentose Phosphate Pathway by a metabolite of this compound.

Part 3: Experimental Validation Protocols

To rigorously characterize the mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following protocols provide a framework for validating its interaction with the GABAA receptor and exploring its potential effects on 6-PGDH.

Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the GABAA receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABAA receptor antagonist (e.g., [3H]SR-95531), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Prepare Rat Cortical Membranes setup Incubate Membranes with [3H]SR-95531 and This compound start->setup filter Separate Bound from Free Ligand via Filtration setup->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end Determine Binding Affinity analyze->end

Caption: Workflow for determining GABAA receptor binding affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol directly measures the effect of this compound on GABAA receptor-mediated ion currents in living cells.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2S).

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Use a rapid solution exchange system to apply GABA and this compound to the cell.

  • Experimental Paradigms:

    • Agonist Activity: Apply increasing concentrations of this compound to generate a dose-response curve and determine its EC50 and maximal efficacy relative to GABA.

    • Modulatory Activity: Co-apply a fixed, sub-maximal concentration of GABA with varying concentrations of this compound to test for allosteric modulation.

  • Data Analysis: Measure the peak amplitude of the elicited currents. Fit the dose-response data to the Hill equation to determine EC50 and Hill slope.

Protocol 3: In Vitro 6-Phosphogluconate Dehydrogenase (6-PGDH) Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of 6-PGDH.

Methodology:

  • Assay Principle: The activity of 6-PGDH is measured by monitoring the rate of reduction of NADP+ to NADPH, which can be detected spectrophotometrically by the increase in absorbance at 340 nm.

  • Assay Setup: In a quartz cuvette, combine a buffered solution, purified 6-PGDH enzyme, the substrate 6-phosphogluconate, NADP+, and varying concentrations of this compound.

  • Kinetic Measurement: Initiate the reaction by adding the substrate and immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of enzyme activity against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound presents a compelling pharmacological profile, primarily characterized by its direct agonism at GABAA receptors. Its micromolar binding affinity and partial agonist activity at specific receptor subtypes underscore its potential as a modulator of inhibitory neurotransmission. The hypothesized secondary mechanism of 6-PGDH inhibition, based on evidence from a structurally related compound, opens an intriguing possibility for its application in metabolic and oncological research. The experimental protocols detailed herein provide a robust framework for further elucidating the precise molecular interactions and cellular consequences of this unique molecule, paving the way for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of 6-(Aminomethyl)nicotinic acid, a structurally intriguing derivative of nicotinic acid. While direct experimental data on this specific compound is emerging, its structural analogy to nicotinic acid—a well-characterized pharmacological agent and a vitamer of vitamin B3—provides a robust scientific rationale for a targeted series of in vitro studies.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind each experimental choice. We will explore the potential of this compound to modulate key biological pathways, including G-protein coupled receptor signaling, lipolysis, and inflammatory responses, providing a roadmap for its preclinical evaluation.

Introduction: The Scientific Case for Investigating this compound

This compound is a pyridinecarboxylic acid derivative, distinguished by an aminomethyl group at the 6-position of the pyridine ring.[1] Its parent compound, nicotinic acid (niacin), is a pleiotropic signaling molecule with well-established roles in lipid metabolism and inflammation.[2][3] Nicotinic acid's effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][4][5]

The structural similarity between this compound and nicotinic acid suggests the former may act as a bioisostere, potentially interacting with the same biological targets.[1] The introduction of the aminomethyl group could, however, alter its physicochemical properties, receptor binding affinity, and downstream signaling, potentially offering a modified therapeutic profile. This guide outlines a logical, stepwise approach to characterize the in vitro pharmacology of this compound, focusing on its potential as a GPR109A modulator.

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compoundNicotinic Acid
IUPAC Name 6-(aminomethyl)pyridine-3-carboxylic acid[1]Pyridine-3-carboxylic acid[2][6]
Synonyms -Niacin, Vitamin B3[6]
CAS Number 76196-67-3[1]59-67-6[6]
Molecular Formula C₇H₈N₂O₂[1]C₆H₅NO₂[2][6]
Molecular Weight 152.15 g/mol [1]123.11 g/mol [2][6]

Investigating GPR109A Activation: The Primary Target

The foundational hypothesis is that this compound acts as a ligand for GPR109A. GPR109A is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[2][4][5] Therefore, a cAMP assay is the cornerstone for determining if, and how, this compound interacts with this receptor.

Experimental Design: cAMP Accumulation Assay

This assay will be performed in a cell line stably expressing human GPR109A, such as HEK-293 or CHO-K1 cells.[2] Forskolin, a direct activator of adenylyl cyclase, will be used to stimulate cAMP production. The ability of this compound to inhibit this forskolin-induced cAMP accumulation will be measured.

Step-by-Step Protocol: cAMP Assay
  • Cell Culture: Culture GPR109A-expressing HEK-293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Cell Seeding: Seed cells into a 384-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and a known GPR109A agonist (e.g., nicotinic acid or Acifran) in a suitable assay buffer.[4]

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the cells and pre-incubate for 15-30 minutes.

    • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects 6_AMNA 6-(Aminomethyl) nicotinic acid GPR109A GPR109A Receptor 6_AMNA->GPR109A Binds Gi_protein Gαi/o GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Cellular_Response ↓ Cellular Response (e.g., Lipolysis) PKA->Cellular_Response

Caption: GPR109A signaling pathway initiated by this compound.

Functional Consequence 1: Anti-Lipolytic Activity in Adipocytes

A primary physiological effect of nicotinic acid is the inhibition of lipolysis in adipocytes.[2] This is a direct consequence of the GPR109A-mediated reduction in cAMP, which leads to decreased activity of hormone-sensitive lipase.[2] Therefore, assessing the anti-lipolytic potential of this compound is a critical next step.

Experimental Design: Adipocyte Lipolysis Assay

This assay will utilize a differentiated adipocyte cell line, such as 3T3-L1 cells.[7][8] Lipolysis will be stimulated using a β-adrenergic agonist like isoproterenol. The inhibitory effect of this compound on the release of glycerol and free fatty acids (FFAs) into the culture medium will be quantified.

Step-by-Step Protocol: Lipolysis Assay
  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Compound Treatment:

    • Wash the mature adipocytes with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing bovine serum albumin (BSA) to bind the released FFAs.

    • Pre-incubate the cells with various concentrations of this compound or a positive control (nicotinic acid) for 1 hour.

    • Stimulate lipolysis by adding isoproterenol to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the culture medium (supernatant) for analysis.

  • Detection:

    • Glycerol Release: Quantify the glycerol concentration in the supernatant using a colorimetric assay kit.[1][6][9]

    • FFA Release: Measure the FFA concentration using a colorimetric or fluorometric assay kit.[1][9]

  • Data Analysis: Normalize the glycerol and FFA release to the total protein content of the cells. Calculate the percentage inhibition of lipolysis for each concentration of the test compound and determine the IC₅₀ value.

Lipolysis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Differentiate Differentiate 3T3-L1 Preadipocytes Mature Mature Adipocytes Differentiate->Mature Pre_incubate Pre-incubate with This compound Mature->Pre_incubate Stimulate Stimulate with Isoproterenol Pre_incubate->Stimulate Collect Collect Supernatant Stimulate->Collect Measure_Glycerol Measure Glycerol Collect->Measure_Glycerol Measure_FFA Measure Free Fatty Acids Collect->Measure_FFA Data_Analysis Calculate % Inhibition and IC₅₀ Measure_Glycerol->Data_Analysis Measure_FFA->Data_Analysis

Caption: Experimental workflow for the adipocyte lipolysis assay.

Functional Consequence 2: Anti-Inflammatory Effects in Immune Cells

Beyond its metabolic role, nicotinic acid exerts significant anti-inflammatory effects, which are also mediated by GPR109A.[2][10][11] It has been shown to suppress the production of pro-inflammatory cytokines in monocytes and macrophages.[11][12][13] Investigating whether this compound shares these properties is crucial for understanding its full therapeutic potential.

Experimental Design: Cytokine Release Assay

This assay will use human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line like THP-1.[13][14] Inflammation will be induced using a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS). The ability of this compound to inhibit the release of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) will be measured.

Step-by-Step Protocol: Cytokine Release Assay
  • Cell Isolation/Culture:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Alternatively, culture THP-1 monocytes. For some applications, THP-1 cells can be differentiated into macrophage-like cells using PMA.

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (a TLR4 agonist) or another appropriate inflammatory stimulus.[12]

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.[15]

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay (e.g., Luminex).[14][15][16]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ values.

Table 2: Summary of Proposed In Vitro Assays

AssayCell Line/SystemStimulusMeasured EndpointPrimary Objective
cAMP Accumulation GPR109A-expressing HEK-293ForskolinIntracellular cAMP levelsDetermine GPR109A agonism/antagonism
Adipocyte Lipolysis Differentiated 3T3-L1IsoproterenolGlycerol and Free Fatty Acid releaseAssess anti-lipolytic activity
Cytokine Release Human PBMCs or THP-1 cellsLipopolysaccharide (LPS)TNF-α, IL-6 secretionEvaluate anti-inflammatory potential

Extended Characterization: Probing Broader Metabolic Effects

Should this compound demonstrate significant activity in the primary assays, further investigations into its broader metabolic impact would be warranted.

Cholesterol Biosynthesis

Nicotinic acid can reduce the synthesis of cholesterol.[17][18][19] An in vitro cholesterol biosynthesis assay using a liver cell line (e.g., HepG2) or a liver homogenate model could be employed to determine if this compound shares this property.[17] The assay typically involves incubating the cells with a radiolabeled precursor (e.g., [¹⁴C]-acetate) and measuring its incorporation into cholesterol.

NAD⁺ Biosynthesis

Nicotinic acid is a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism.[20][21][22] The aminomethyl modification could potentially influence its entry into this pathway. The impact of this compound on intracellular NAD⁺ levels can be quantified using HPLC-based methods or mass spectrometry in a suitable cell line.[20][23]

Conclusion and Future Directions

This technical guide provides a scientifically grounded and logically structured approach to the initial in vitro characterization of this compound. By systematically evaluating its interaction with GPR109A and the subsequent functional effects on lipolysis and inflammation, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The proposed experimental framework is designed to be self-validating, with each step building upon the last to create a cohesive narrative of the compound's biological activity. Positive findings from these studies would provide a strong impetus for more advanced preclinical investigations, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.

References

The Pharmacokinetic Profile of 6-(Aminomethyl)nicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Aminomethyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), represents a class of compounds with significant therapeutic potential. Its structural similarity to nicotinic acid suggests possible applications in lipid metabolism modulation, while the introduction of an aminomethyl group opens avenues for novel pharmacological activities, including roles in neurological conditions and as a building block for more complex molecules.[1] This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of this compound, offering a predictive framework and detailed experimental methodologies for its characterization. Due to the limited direct experimental data on this compound, this document leverages the extensive knowledge of nicotinic acid's pharmacokinetics as a foundational surrogate, supplemented by data from structurally related aminopyridines.

This guide is structured to provide a logical flow from theoretical predictions to practical experimental design, empowering researchers to effectively investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this promising compound.

Physicochemical Properties and in silico ADME Predictions

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The introduction of an aminomethyl group to the nicotinic acid scaffold is expected to significantly influence its ionization, solubility, and lipophilicity compared to the parent molecule.

PropertyNicotinic AcidThis compound (Predicted)Rationale for Prediction
Molecular Formula C6H5NO2C7H8N2O2Addition of a CH2NH2 group.
Molecular Weight 123.11 g/mol [2][3]152.15 g/mol Calculated based on the molecular formula.
pKa 2.0, 4.85[2]pKa1 (COOH) ~4.5, pKa2 (NH2) ~9.5The carboxylic acid pKa is expected to be similar to nicotinic acid. The primary amine's pKa is estimated based on similar structures.
LogP (Octanol/Water) 0.219[2]< 0The addition of a polar aminomethyl group will decrease lipophilicity.
Aqueous Solubility 18 g/L[2]HighThe presence of two ionizable groups (acidic and basic) suggests good water solubility.

In silico ADME Prediction

Utilizing computational models, we can forecast the likely ADME profile of this compound. These predictions, while theoretical, are invaluable for guiding initial experimental designs.[4][5]

ADME ParameterPredicted Outcome for this compoundBasis for Prediction and Experimental Implications
Absorption High intestinal absorptionExpected to be a substrate for amino acid and/or organic cation transporters. Caco-2 permeability assays are recommended for confirmation.[6]
Distribution Low to moderate volume of distribution (Vd)High polarity suggests limited distribution into fatty tissues. Plasma protein binding is predicted to be low. Equilibrium dialysis should be performed to confirm.
Metabolism Potential for Phase II conjugationThe primary amine is a likely site for conjugation reactions (e.g., acetylation, glucuronidation). In vitro metabolism studies with liver microsomes and S9 fractions are crucial.
Excretion Primarily renal excretionHigh water solubility and polarity favor renal clearance of the parent compound and any metabolites. Urine analysis in preclinical models is a key step.

Anticipated Metabolic Pathways

The metabolic fate of this compound is hypothesized to follow pathways similar to other xenobiotics with primary amine and carboxylic acid functionalities. While nicotinic acid is primarily metabolized to nicotinuric acid (conjugation with glycine), the presence of the aminomethyl group in this compound introduces additional possibilities.[7]

This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Oxidation Oxidation Phase I Metabolism->Oxidation CYP450s (minor) Excretion (Urine) Excretion (Urine) Oxidation->Excretion (Urine) Acetylation Acetylation Phase II Metabolism->Acetylation N-acetyltransferases Glucuronidation Glucuronidation Phase II Metabolism->Glucuronidation UGTs Glycine Conjugation Glycine Conjugation Phase II Metabolism->Glycine Conjugation Glycine N-acyltransferase Acetylation->Excretion (Urine) Glucuronidation->Excretion (Urine) Glycine Conjugation->Excretion (Urine)

Caption: Predicted metabolic pathways for this compound.

Pharmacokinetic Profile: Extrapolation from Related Compounds

Given the absence of direct data, we can draw inferences from the pharmacokinetics of nicotinic acid and aminopyridines.

Nicotinic Acid:

  • Absorption: Rapidly absorbed from the stomach and small intestine.[2]

  • Distribution: Widely distributed to tissues.[2]

  • Metabolism: Undergoes extensive first-pass metabolism. The primary metabolite is nicotinuric acid.[7]

  • Excretion: Primarily eliminated by the kidneys as unchanged drug and metabolites.[2] The plasma elimination half-life is short, ranging from 20 to 45 minutes.[2]

4-Aminopyridine:

  • Absorption: Rapidly absorbed after oral administration, with a time to maximum concentration (tmax) of approximately 1 hour.[8]

  • Distribution: The volume of distribution suggests distribution beyond the central compartment.[9]

  • Metabolism: Less extensively metabolized than nicotinic acid.

  • Excretion: Primarily excreted unchanged in the urine. The elimination half-life is in the range of 3-4 hours in humans.[8]

Based on these comparators, this compound is expected to be rapidly absorbed and primarily cleared by the kidneys. The extent of metabolism will be a key determinant of its half-life and potential for drug-drug interactions.

Experimental Protocols for Pharmacokinetic Characterization

A systematic approach is required to definitively characterize the pharmacokinetic profile of this compound.

cluster_0 In Vitro ADME Assays cluster_1 In Vivo Pharmacokinetic Studies Solubility Solubility LogP LogP Plasma Protein Binding Plasma Protein Binding Metabolic Stability Metabolic Stability CYP450 Inhibition CYP450 Inhibition Permeability Permeability Single Ascending Dose (Rodent) Single Ascending Dose (Rodent) Bioavailability (Oral vs. IV) Bioavailability (Oral vs. IV) Tissue Distribution Tissue Distribution Metabolite Identification Metabolite Identification Excretion (Urine and Feces) Excretion (Urine and Feces) In Vitro ADME Assays In Vitro ADME Assays In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies In Vitro ADME Assays->In Vivo Pharmacokinetic Studies Inform dose selection and study design

References

An In-depth Technical Guide to the Metabolism of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 6-(Aminomethyl)nicotinic acid, a substituted pyridinecarboxylic acid with potential pharmacological activity. In the absence of direct metabolic studies, this guide synthesizes information from the well-characterized metabolism of nicotinic acid and other substituted pyridines to construct a predictive metabolic profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential biotransformation routes, the enzymes likely involved, and robust experimental strategies for the definitive elucidation of its metabolic fate. The guide details both in vitro and in vivo methodologies, grounded in regulatory expectations and scientific best practices, to facilitate a thorough and compliant investigation into the metabolism of this compound.

Introduction: The Significance of this compound

This compound is a derivative of nicotinic acid (niacin), a crucial vitamin B3 vitamer. While nicotinic acid is a well-established therapeutic agent for dyslipidemia, its derivatives are being explored for a range of other pharmacological applications. Research indicates that this compound may act as a GABA_A receptor agonist, suggesting its potential in the development of therapeutics for neurological disorders. Furthermore, its derivatives have been investigated for their capacity to inhibit specific metabolic enzymes, hinting at applications in areas such as oncology.

Given its therapeutic potential, a thorough understanding of the metabolic fate of this compound is paramount for its development as a safe and effective drug. This guide provides a predictive framework for its metabolism and outlines the necessary experimental approaches to validate these predictions, adhering to the principles of scientific integrity and regulatory compliance.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to follow pathways similar to those of its parent compound, nicotinic acid, with modifications influenced by the presence of the aminomethyl substituent at the 6-position. The primary sites for metabolism are expected to be the liver, with contributions from other tissues such as the kidneys. The metabolic transformations can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the pyridine ring, the carboxylic acid group, and the aminomethyl group are all potential sites for Phase I metabolism.

  • Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO). Human liver microsomes have been shown to metabolize pyridine to pyridine N-oxide, 2-pyridone, and 4-pyridone.[1] For this compound, this could lead to the formation of the corresponding N-oxide and hydroxypyridine derivatives. The aminomethyl group may influence the regioselectivity of this oxidation.

  • Metabolism of the Aminomethyl Group: The primary amine of the aminomethyl group is a likely site for metabolism. Monoamine oxidase (MAO) or other amine oxidases could catalyze the oxidative deamination of the aminomethyl group to an aldehyde intermediate. This aldehyde could then be further oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) or reduced to an alcohol by alcohol dehydrogenase (ADH).

  • Hydroxylation: CYP enzymes can catalyze the hydroxylation of the pyridine ring or the methylene bridge of the aminomethyl group.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.[2][3][4][5]

  • N-Methylation: The pyridine nitrogen is a substrate for N-methylation, a common pathway for nicotinic acid and its analogs, catalyzed by nicotinamide N-methyltransferase (NNMT).[6][7]

  • Glucuronidation: The carboxylic acid group can undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide. The pyridine nitrogen can also be a site for N-glucuronidation.[8]

  • Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine or taurine. For nicotinic acid, conjugation with glycine to form nicotinuric acid is a known metabolic pathway.

  • Acetylation: The primary amine of the aminomethyl group is a potential site for N-acetylation by N-acetyltransferases (NATs).

The following diagram illustrates the predicted metabolic pathways of this compound.

Metabolism_of_6_Aminomethylnicotinic_acid parent This compound n_oxide N-Oxide metabolite parent->n_oxide CYP450, AO hydroxypyridine Hydroxypyridine metabolite parent->hydroxypyridine CYP450 aldehyde Aldehyde intermediate parent->aldehyde MAO, Amine Oxidase n_methylated N-Methylated conjugate parent->n_methylated NNMT acyl_glucuronide Acyl glucuronide conjugate parent->acyl_glucuronide UGT n_glucuronide N-Glucuronide conjugate parent->n_glucuronide UGT amino_acid_conjugate Amino acid conjugate parent->amino_acid_conjugate N-Acyltransferase n_acetylated N-Acetylated conjugate parent->n_acetylated NAT carboxylic_acid_metabolite Carboxylic acid metabolite (from aminomethyl oxidation) aldehyde->carboxylic_acid_metabolite ALDH alcohol_metabolite Alcohol metabolite aldehyde->alcohol_metabolite ADH

Predicted metabolic pathways of this compound.

Experimental Protocols for Metabolic Profiling

A systematic approach involving both in vitro and in vivo studies is essential to definitively characterize the metabolism of this compound. The following protocols are designed to identify metabolic pathways, characterize the enzymes involved, and provide data for pharmacokinetic modeling, in line with regulatory guidance.[9][10]

In Vitro Metabolism Studies

In vitro studies provide the first insights into the metabolic stability and potential pathways of a new chemical entity.

3.1.1. Metabolic Stability Assessment

  • Objective: To determine the intrinsic clearance of this compound in liver microsomes and hepatocytes.

  • Methodology:

    • Incubate this compound (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) in the presence of NADPH.

    • Incubate this compound with cryopreserved human hepatocytes (e.g., 1 million cells/mL).

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3.1.2. Metabolite Identification and Profiling

  • Objective: To identify the major metabolites of this compound.

  • Methodology:

    • Incubate a higher concentration of this compound (e.g., 10 µM) with human liver microsomes, hepatocytes, and S9 fractions to capture both Phase I and Phase II metabolites.

    • Analyze the incubation samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

    • Compare the metabolite profiles across different in vitro systems to gain a comprehensive understanding of the metabolic pathways.

3.1.3. Reaction Phenotyping

  • Objective: To identify the specific enzymes responsible for the metabolism of this compound.

  • Methodology:

    • CYP Inhibition: Incubate this compound with human liver microsomes in the presence of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).

    • Recombinant CYPs: Incubate this compound with a panel of recombinant human CYP enzymes to directly assess the contribution of each isoform.

    • Aldehyde Oxidase and Xanthine Oxidase: Use liver cytosol or S9 fractions with specific inhibitors (e.g., hydralazine for AO, allopurinol for XO) to evaluate the role of these enzymes.[11]

    • UGT and SULT Isoforms: Utilize recombinant UGT and SULT enzymes to identify the specific isoforms involved in conjugation reactions.

The following diagram outlines a typical experimental workflow for in vitro metabolism studies.

in_vitro_workflow cluster_planning Phase 1: Initial Assessment cluster_identification Phase 2: Metabolite Discovery cluster_phenotyping Phase 3: Enzyme Characterization cluster_analysis Phase 4: Data Interpretation stability Metabolic Stability (Microsomes, Hepatocytes) met_id Metabolite Identification (High-Resolution LC-MS/MS) stability->met_id High turnover suggests extensive metabolism reaction_phenotyping Reaction Phenotyping (Inhibitors, Recombinant Enzymes) met_id->reaction_phenotyping Identified metabolites guide enzyme selection data_analysis Data Analysis & Pathway Elucidation reaction_phenotyping->data_analysis Quantify enzyme contribution

Workflow for in vitro metabolism studies.
In Vivo Metabolism Studies

In vivo studies are crucial for confirming the metabolic pathways identified in vitro and for understanding the overall disposition of the drug in a whole organism.

  • Objective: To characterize the pharmacokinetic profile and identify the major circulating and excreted metabolites of this compound in a relevant animal model and subsequently in humans.

  • Methodology:

    • Select an appropriate animal model (e.g., rat, dog) based on in vitro metabolic comparisons with human systems.

    • Administer a single dose of this compound (radiolabeled, if necessary for mass balance studies) via the intended clinical route.

    • Collect plasma, urine, and feces at various time points.

    • Analyze plasma samples to determine the pharmacokinetic parameters of the parent drug and major metabolites.

    • Profile urine and feces for metabolites to identify the major routes of excretion.

    • Utilize LC-MS/MS for the quantification and identification of metabolites in all biological matrices.[12]

Analytical Methodologies

The successful execution of metabolism studies relies on robust and sensitive analytical methods.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification and identification of drugs and their metabolites in complex biological matrices.[9][12][13][14]

    • Method Development: Develop a selective and sensitive LC-MS/MS method for this compound and its predicted metabolites. This includes optimization of chromatographic separation, mass spectrometric detection parameters (e.g., multiple reaction monitoring transitions), and sample preparation techniques (e.g., protein precipitation, solid-phase extraction).

    • Method Validation: Validate the analytical method according to regulatory guidelines for accuracy, precision, linearity, and stability.

Data Summary and Interpretation

A comprehensive analysis of the data generated from both in vitro and in vivo studies is essential for constructing a complete metabolic profile of this compound.

Parameter In Vitro Data In Vivo Data Interpretation
Metabolic Stability Half-life, Intrinsic ClearancePlasma Half-life, Systemic ClearancePredicts the rate of elimination and potential for drug-drug interactions.
Metabolite Profile Identification of metabolites in microsomes, hepatocytes, S9Identification of circulating and excreted metabolitesConfirms metabolic pathways and identifies major metabolites for safety assessment.
Enzyme Contribution % metabolism by specific CYP, UGT, etc. isoformsEffect of specific inhibitors/inducers on PKIdentifies key metabolizing enzymes, informing potential drug-drug interaction risks.
Excretion Routes N/A% of dose recovered in urine and fecesDetermines the primary routes of elimination from the body.

Conclusion and Future Directions

This guide provides a predictive framework for the metabolism of this compound based on the known biotransformation of related pyridinecarboxylic acids. The proposed experimental protocols offer a robust strategy for the definitive elucidation of its metabolic fate. A thorough understanding of the metabolism of this compound is a critical component of its preclinical and clinical development. Future studies should focus on the synthesis of predicted metabolites to serve as analytical standards and for pharmacological and toxicological evaluation. The data generated from these studies will be instrumental in designing safe and effective clinical trials and ultimately in realizing the therapeutic potential of this promising compound.

References

An In-Depth Technical Guide to the Toxicological Profile of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: As of the latest literature review, a comprehensive, publicly available toxicology profile specifically for 6-(Aminomethyl)nicotinic acid is not available. This is common for many research chemicals that have not undergone extensive preclinical safety evaluation. Therefore, this guide is structured to provide a framework for the toxicological evaluation of a novel chemical entity like this compound. It outlines the standard, internationally recognized methodologies and protocols that would be employed to establish such a profile. The information herein is grounded in the established principles of toxicology and references authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD), which are the standards for the non-clinical safety testing of chemicals.[1][2]

Introduction: The Need for a Toxicological Profile

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid itself is a well-characterized essential nutrient, its derivatives may exhibit unique biological and toxicological properties. A thorough understanding of the toxicological profile of this compound is a prerequisite for its safe handling in a research setting and is an essential component of any potential drug development program. This guide details the necessary studies to characterize its potential hazards.

Acute Toxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to assess its effects following a single, high-dose exposure.

Objective: To determine the median lethal dose (LD50) and identify the clinical signs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)[3][4][5][6][7]
  • Animal Model: Typically, the test is performed in a rodent species, such as the rat. Healthy, young adult female rats are often used.[3]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a small number of animals at each step.[4]

  • Dose Levels: The study begins with a starting dose based on available information or default values (e.g., 300 mg/kg). Subsequent dose levels are adjusted up or down depending on the observed mortality.[4]

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5][4]

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[4][3]

Data Presentation:

ParameterDescription
LD50 Cut-off Value The estimated dose that would be lethal to 50% of the population.
GHS Classification The Globally Harmonized System classification based on the LD50 value.
Clinical Signs Observed adverse effects (e.g., changes in behavior, weight loss, etc.).

Repeated Dose Toxicity (Sub-chronic and Chronic)

These studies are crucial for identifying the potential target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL) for risk assessment.

Objective: To evaluate the cumulative toxic effects of the substance after repeated daily administration over an extended period.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)[8][9][10][11][12]
  • Animal Model: The rat is the preferred species. Both male and female animals are used.[6]

  • Dose Administration: The test substance is administered daily, typically via oral gavage or mixed in the diet, for 90 days.[6][7]

  • Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.[6][7]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed hematological and clinical biochemistry analyses are performed at the end of the study.[6]

  • Pathology: A full necropsy and histopathological examination of organs and tissues are conducted to identify any treatment-related changes.[6]

Data Presentation:

ParameterDefinitionImportance
NOAEL No-Observed-Adverse-Effect Level: The highest dose at which no adverse effects are observed.Key for establishing safe exposure limits.
LOAEL Lowest-Observed-Adverse-Effect Level: The lowest dose at which an adverse effect is observed.Defines the threshold for toxicity.
Target Organs Organs that show the most significant toxic effects.Informs on the specific hazards of the compound.

Workflow for a 90-Day Repeated Dose Toxicity Study

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase (90 days) cluster_poststudy Terminal Phase cluster_analysis Data Analysis & Reporting DoseRangeFinding Dose Range-Finding Studies Acclimatization Animal Acclimatization (min. 5 days) DoseRangeFinding->Acclimatization DailyDosing Daily Dosing (Oral Gavage/Diet) Acclimatization->DailyDosing ClinicalObs Daily Clinical Observations DailyDosing->ClinicalObs WeeklyMeasurements Weekly Body Weight & Food Consumption DailyDosing->WeeklyMeasurements BloodCollection Blood Collection (Hematology & Clinical Chemistry) ClinicalObs->BloodCollection WeeklyMeasurements->BloodCollection Necropsy Gross Necropsy BloodCollection->Necropsy Histo Histopathology Necropsy->Histo DataAnalysis Statistical Analysis Histo->DataAnalysis NOAEL_LOAEL Determination of NOAEL/LOAEL DataAnalysis->NOAEL_LOAEL FinalReport Final Study Report NOAEL_LOAEL->FinalReport

Caption: Key phases of a 90-day repeated dose oral toxicity study.

Genotoxicity Assessment

Genotoxicity assays are designed to detect if a substance can cause damage to the genetic material of cells, which can potentially lead to cancer. A standard battery of tests is typically required.

Objective: To evaluate the mutagenic and clastogenic potential of the compound.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)[13][14][15][16]

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9]

  • Test System: Several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.[10][8][9]

  • Principle: The test evaluates the ability of the test substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[8][9]

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.[11]

  • Procedure: The bacteria, test substance, and S9 mix (if applicable) are combined and plated on a minimal agar medium.[10]

  • Endpoint: After incubation, the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[12]

Decision Tree for a Standard Genotoxicity Testing Battery

G Ames Ames Test (Bacterial Reverse Mutation) InVitroMammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) Ames->InVitroMammalian Negative Ames->InVitroMammalian Positive InVivo In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) InVitroMammalian->InVivo Positive in either Conclusion Conclusion InVitroMammalian->Conclusion Negative in both InVivo->Conclusion Positive InVivo->Conclusion Negative

References

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Aminomethyl)nicotinic acid. Due to the compound's polar and zwitterionic nature, traditional reversed-phase chromatography presents significant challenges in achieving adequate retention and symmetrical peak shape. To address this, a mixed-mode chromatographic approach is proposed, leveraging both reversed-phase and ion-exchange retention mechanisms. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical technique for this compound. Alternative chromatographic strategies, including ion-pair reversed-phase and Hydrophilic Interaction Liquid Chromatography (HILIC), are also discussed. All protocols are developed in accordance with established scientific principles and regulatory guidelines to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge of this compound

This compound is a pyridine derivative featuring both a basic aminomethyl group and an acidic carboxylic acid group.[1] This zwitterionic character at intermediate pH values results in high polarity and low retention on conventional C18 columns under typical reversed-phase conditions.[2][3] The development of a robust and reproducible HPLC method is therefore crucial for accurate quantification in various matrices during research and drug development. This application note provides a comprehensive guide to a suitable mixed-mode HPLC method, along with insights into alternative approaches.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/InformationSignificance for HPLC Method Development
Chemical Structure Pyridine ring with a carboxylic acid at the 3-position and an aminomethyl group at the 6-position.[1]The presence of both acidic and basic functional groups dictates the zwitterionic nature of the molecule.
Molecular Formula C₇H₈N₂O₂[1]Used for accurate mass determination and concentration calculations.
Molecular Weight 152.15 g/mol [1]Essential for preparing standard solutions of known molarity.
Polarity HighIndicates poor retention on non-polar stationary phases like C18.[4][5]
UV Absorbance Exhibits UV absorbance characteristic of the pyridine ring.[6][7]Allows for UV-based detection. A wavelength of approximately 260 nm is a suitable starting point for detection, similar to related compounds like nicotinic acid.[8][9][10]

Recommended HPLC Method: Mixed-Mode Chromatography

Mixed-mode chromatography is the recommended approach for the analysis of this compound. This technique utilizes stationary phases with both hydrophobic and ion-exchange functionalities, providing multiple retention mechanisms for polar and charged analytes.[2][11][12][13]

Principle of Separation

In this proposed method, a mixed-mode column with both C18 chains and embedded cation-exchange groups is used. The retention of this compound will be governed by:

  • Reversed-phase partitioning: Hydrophobic interactions between the pyridine ring and the C18 ligands.

  • Cation-exchange: Ionic interactions between the protonated aminomethyl group of the analyte and the negatively charged functional groups on the stationary phase.

By adjusting the mobile phase pH and ionic strength, the retention can be effectively controlled to achieve optimal separation.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Mixed-mode C18 with embedded cation-exchange functionality (e.g., Primesep 200, Obelisc N)Provides dual retention mechanism for zwitterionic compounds.[2][13]
Mobile Phase A 20 mM Ammonium formate, pH 3.0 in WaterThe acidic pH ensures the aminomethyl group is protonated for cation-exchange, and the carboxylic acid is largely protonated. Ammonium formate is a volatile buffer compatible with MS detection.[12]
Mobile Phase B AcetonitrileOrganic modifier for controlling reversed-phase retention.
Gradient Elution 5% to 40% B over 15 minutesA gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 260 nmBased on the UV absorbance of the pyridine moiety.[8][9][10]
Injection Volume 10 µLA typical injection volume to avoid peak distortion.

Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.

  • Dissolve and dilute the material in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a final concentration within the expected calibration range (e.g., 0.01 - 1.0 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed in accordance with USP <621> Chromatography.[2][12]

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for peak area and retention time
Theoretical Plates (N) > 2000

Alternative HPLC Approaches

While mixed-mode chromatography is recommended, other techniques can also be adapted for the analysis of this compound.

Ion-Pair Reversed-Phase Chromatography

This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a standard reversed-phase column.[3][14][15]

  • Principle: An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkanesulfonate) would pair with the protonated amine group of this compound.

  • Considerations: Method development can be more complex, and column equilibration times can be long. The use of ion-pairing reagents is often not compatible with mass spectrometry.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a suitable technique for highly polar compounds and operates with a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][16][17][18]

  • Principle: Retention is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase.

  • Considerations: Careful control of the mobile phase water content is critical for reproducibility. Sample diluent should ideally match the mobile phase to avoid peak shape issues.[5]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Mixed-Mode Column Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Report Generation

Caption: HPLC analysis workflow for this compound.

Conclusion

The mixed-mode HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By leveraging both reversed-phase and cation-exchange mechanisms, this method overcomes the challenges associated with the compound's zwitterionic nature. The protocol, grounded in established chromatographic principles and regulatory guidelines, offers a solid foundation for researchers and drug development professionals. For specific applications, further optimization and validation are recommended to ensure optimal performance.

References

Application Notes and Protocols for NMR Spectroscopy of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive framework for the characterization of 6-(Aminomethyl)nicotinic acid, a pyridine derivative of interest in pharmaceutical and biochemical research.[2] We present detailed, field-proven protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices, such as solvent selection and the application of specific NMR techniques, is explained to empower researchers to adapt these methods to their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking to perform robust structural verification and purity assessment of this compound and related compounds.

Introduction: The Importance of Structural Verification

This compound is a derivative of nicotinic acid (Vitamin B3) featuring both a primary amine and a carboxylic acid functional group.[2] This bifunctional nature makes it a valuable building block in medicinal chemistry and a metabolite in various biochemical pathways.[2] Unambiguous structural confirmation and purity assessment are critical for its application in any research or development context.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][3] It allows for the determination of atom connectivity, chemical environment, and stereochemistry, making it an indispensable tool for confirming the identity and purity of synthesized or isolated this compound.[1]

Molecular Structure and Predicted NMR-Active Nuclei

The structure of this compound contains several distinct sets of protons and carbons that will give rise to characteristic signals in the NMR spectra. Understanding the expected chemical shifts and coupling patterns is the first step in spectral analysis.

Structure:

Caption: Experimental workflow from sample preparation to final structure confirmation.

Protocol 2: NMR Instrument Parameters (400 MHz Spectrometer)

These are typical starting parameters. They should be optimized based on sample concentration and instrument performance.

Experiment Parameter Recommended Value Rationale
¹H NMR Spectral Width12-16 ppmCovers the full range of expected proton chemical shifts.
Number of Scans8-16Averages signal to improve signal-to-noise ratio.
Relaxation Delay (d1)1-2 sAllows for protons to return to equilibrium between pulses.
Acquisition Time (at)2-4 sDetermines the digital resolution of the spectrum.
¹³C NMR Spectral Width200-220 ppmEncompasses the typical range for organic molecules.
Number of Scans128-1024More scans are needed due to the low sensitivity of ¹³C. [1]
Relaxation Delay (d1)2 sEnsures quantitative reliability, especially for quaternary carbons.
2D COSY Spectral Width (F1, F2)Same as ¹H NMRBoth dimensions correspond to the proton spectrum.
Number of Increments256-512Determines the resolution in the indirect (F1) dimension.
Scans per Increment2-8Balances sensitivity with total experiment time.
2D HSQC Spectral Width (F2)Same as ¹H NMRDirect dimension for protons.
Spectral Width (F1)Same as ¹³C NMRIndirect dimension for carbons.
Number of Increments128-256Determines carbon resolution in the indirect dimension.
Scans per Increment4-16Depends on sample concentration.

Spectral Analysis and Interpretation

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for pyridine derivatives are well-documented. The α-positions (C2, C6) are most deshielded (downfield) due to the electron-withdrawing effect of the nitrogen atom. [1]The following table provides predicted chemical shifts for this compound in DMSO-d₆. Actual values may vary slightly depending on concentration and pH.

Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
H2~8.9Doublet (d)~152
C3--~125
H4~8.1Doublet of Doublets (dd)~138
H5~7.4Doublet (d)~123
C6--~160
-CH₂-~3.8Singlet (s)~45
-COOH~13.0 (broad)Singlet (s)~168
-NH₂~8.3 (broad)Singlet (s)-

Note: Predictions are based on standard values for substituted pyridines and may be refined using NMR prediction software. [4][5][6][7][8]

Interpreting Connectivity with 2D NMR

The following diagram illustrates the key correlations expected in the COSY and HSQC spectra, which are essential for unambiguous signal assignment.

G cluster_mol cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) mol H2_note H2 H4_note H4 H2_note->H4_note ⁴J (meta) H5_note H5 H4_note->H5_note ³J (ortho) H2_hsqc H2 C2_hsqc C2 H2_hsqc->C2_hsqc H4_hsqc H4 C4_hsqc C4 H4_hsqc->C4_hsqc H5_hsqc H5 C5_hsqc C5 H5_hsqc->C5_hsqc CH2_hsqc -CH₂- C_CH2_hsqc C of CH₂ CH2_hsqc->C_CH2_hsqc

Note: The DOT script above is illustrative. A placeholder image is used. For a functional diagram, the image URL would need to be replaced with a valid link to the molecule's structure. Caption: Key COSY (red) and HSQC (blue) correlations for structural assignment.

Interpretation Steps:

  • Assign the Aromatic System: In the ¹H spectrum, identify the three aromatic protons. The proton at C2 will be the most downfield and appear as a doublet due to coupling with H4. The proton at H4 will be a doublet of doublets, coupling to both H2 and H5. The proton at H5 will be a doublet, coupling to H4.

  • Use COSY to Confirm: Look for cross-peaks in the COSY spectrum connecting H4 to H5 (strong ortho coupling, ³J) and H4 to H2 (weaker meta coupling, ⁴J).

  • Assign the -CH₂- Group: Identify the singlet corresponding to the aminomethyl protons.

  • Use HSQC to Assign Carbons: Use the assigned proton signals to definitively assign their directly attached carbons via the cross-peaks in the HSQC spectrum. For example, the proton at ~8.9 ppm will show a correlation to the carbon at ~152 ppm, assigning it as C2.

  • Assign Quaternary Carbons: The carbons that do not bear protons (C3, C6, and -COOH) will be visible in the ¹³C spectrum but absent from the HSQC. Their assignments can be inferred from chemical shift predictions and confirmed with a Heteronuclear Multiple Bond Correlation (HMBC) experiment if necessary.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the systematic interpretation strategy using both 1D and 2D NMR data, researchers can confidently verify the structure and assess the purity of their samples. The emphasis on the causality behind experimental choices is intended to provide a deeper understanding, allowing for intelligent adaptation of these methods for other pyridine derivatives and complex small molecules.

References

cell-based assays using 6-(Aminomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cellular Characterization of 6-(Aminomethyl)nicotinic Acid

Authored by: A Senior Application Scientist

Introduction: Deconstructing a Novel Bioactive Compound

This compound, hereafter referred to as 6-AMNA, is a synthetic derivative of nicotinic acid (also known as niacin or Vitamin B3).[1] Its structure is unique, presenting a dual pharmacological hypothesis. The pyridine-3-carboxylic acid core is identical to that of nicotinic acid, a well-established ligand for the G-protein coupled receptor GPR109A, which plays a significant role in lipid metabolism.[2][3] Concurrently, the presence of an aminomethyl group (-CH₂NH₂) appended to the pyridine ring introduces a structural motif reminiscent of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[4] This suggests a potential interaction with GABA receptors (GABA-A or GABA-B), which are critical targets for therapeutics aimed at neurological and psychiatric disorders.[5][6]

This application note provides a comprehensive, multi-part strategy for elucidating the cellular and molecular pharmacology of a novel compound like 6-AMNA. It is designed for researchers in drug discovery and development, offering a logical, stepwise progression from foundational safety assessments to specific, hypothesis-driven mechanistic assays. The protocols herein are designed to be self-validating, providing a robust framework for characterizing the compound's primary biological activities.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Expert Rationale: Before investigating specific receptor interactions or signaling pathways, it is imperative to determine the cytotoxic profile of the test compound.[7] Cell-based functional assays are only valid within a concentration range where the compound does not induce cell death, ensuring that observed effects are due to specific molecular interactions rather than general toxicity.[8][9] The MTT assay, which measures mitochondrial reductase activity, serves as a reliable and high-throughput method to assess cell viability and establish a safe working concentration range for subsequent experiments.[10]

Experimental Workflow: Cytotoxicity Assessment

cluster_0 Phase 1: Cell Seeding & Treatment cluster_1 Phase 2: MTT Assay cluster_2 Phase 3: Data Acquisition & Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Prepare serial dilutions of 6-AMNA B->C D Treat cells with 6-AMNA (24-48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of 6-AMNA.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of 6-AMNA that inhibits 50% of cell viability (IC50) in a relevant cell line (e.g., HEK293, SH-SY5Y).

Materials:

  • HEK293 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • 6-AMNA stock solution (e.g., 100 mM in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of 6-AMNA in culture medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., ~1 µM). Include a vehicle control (medium with the same final concentration of DMSO or water as the highest compound concentration) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Calculate percent viability as: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

    • Plot percent viability against the log of the 6-AMNA concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation: Example Cytotoxicity Profile of 6-AMNA
6-AMNA Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
1098.2 ± 5.1
3095.6 ± 3.9
10088.1 ± 6.2
30052.3 ± 4.8
100015.7 ± 3.1
Calculated IC50 ~310 µM

Part 2: Investigation of Putative GABAergic Activity

Expert Rationale: The aminomethyl moiety of 6-AMNA warrants an investigation into its potential modulation of GABA-A receptors. GABA-A receptors are ligand-gated chloride channels; their activation typically leads to chloride influx and hyperpolarization of the neuronal membrane, an inhibitory effect.[11][12] High-throughput functional assays using fluorescent membrane potential dyes offer a robust method to screen for agonists, antagonists, or allosteric modulators of these channels.[13][14] A cell line stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2) provides a consistent and controlled biological system for this analysis.[15]

Signaling Pathway: GABA-A Receptor Activation

cluster_0 cluster_1 cluster_2 GABA GABA or Agonist (e.g., 6-AMNA?) Receptor GABA-A Receptor (Ligand-Gated Ion Channel) GABA->Receptor Binds Cl_in Cl- Receptor->Cl_in Channel Opens Effect Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_out Cl- Cl_out->Receptor Influx Cl_in->Effect

Caption: Canonical GABA-A receptor signaling cascade.

Protocol 2: Fluorescent Membrane Potential Assay for GABA-A Receptors

Objective: To determine if 6-AMNA acts as an agonist, antagonist, or positive allosteric modulator (PAM) at the GABA-A receptor.

Materials:

  • HEK293 cells stably expressing the human GABA-A α1β2γ2 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescent Membrane Potential (FMP) Dye (e.g., from Molecular Devices or Thermo Fisher).

  • GABA (agonist control).

  • Bicuculline (antagonist control).

  • Diazepam (PAM control).

  • 384-well black-walled, clear-bottom plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Methodology:

  • Cell Plating: Plate the GABA-A expressing cells in 384-well plates and incubate overnight.

  • Dye Loading: Remove culture medium and add FMP dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Plates: Prepare 5X concentrated compound plates:

    • Agonist Mode: Serial dilutions of 6-AMNA and GABA.

    • Antagonist Mode: A fixed, EC₈₀ concentration of GABA mixed with serial dilutions of 6-AMNA or bicuculline.

    • PAM Mode: A fixed, EC₂₀ concentration of GABA mixed with serial dilutions of 6-AMNA or diazepam.

  • Assay Execution:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Initiate the automated addition of compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is proportional to the change in membrane potential.

    • For agonist and PAM modes, plot ΔF against log[compound] to determine EC50.

    • For antagonist mode, plot ΔF against log[compound] to determine IC50.

Data Presentation: Example Functional Profile of 6-AMNA at GABA-A Receptors
Assay ModeTest CompoundMetricResult (µM)Interpretation
Agonist 6-AMNAEC50> 100No significant direct activation of the receptor.
Antagonist 6-AMNAIC50> 100Does not antagonize GABA-induced activation.
PAM 6-AMNAEC5015.2Potentiates the effect of GABA at the receptor.
PAM Control DiazepamEC500.05Assay is performing as expected.

Part 3: Investigation of Nicotinic Acid Receptor Activity

Expert Rationale: The nicotinic acid backbone of 6-AMNA strongly suggests it may be an agonist for the nicotinic acid receptor, GPR109A. This receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] Measuring the reduction of forskolin-stimulated cAMP is a standard and reliable method to quantify the activation of Gi-coupled receptors.

Signaling Pathway: GPR109A (Nicotinic Acid Receptor) Activation

cluster_0 cluster_1 cluster_2 NA Nicotinic Acid or Agonist (e.g., 6-AMNA?) Receptor GPR109A Receptor NA->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate PKA Decreased PKA Activity cAMP->PKA

Caption: GPR109A Gi-coupled signaling pathway.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Objective: To measure the ability of 6-AMNA to inhibit cAMP production via GPR109A activation.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Assay buffer and lysis buffer.

  • Forskolin (adenylyl cyclase activator).

  • HTRF cAMP detection kit (e.g., from Cisbio), including cAMP-d2 and anti-cAMP-cryptate reagents.

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Methodology:

  • Cell Preparation: Harvest and resuspend GPR109A-expressing cells in assay buffer to the desired density.

  • Compound Addition: Add 5 µL of cell suspension to each well. Then add 5 µL of 6-AMNA serial dilutions (or nicotinic acid as a positive control). Incubate for 15 minutes at room temperature.

  • Stimulation: Add 5 µL of forskolin (at a final concentration that gives ~80% of the maximal signal, e.g., 10 µM) to all wells except the negative control. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate, both prepared in lysis buffer.

  • Incubation and Reading: Incubate for 60 minutes at room temperature. Read the plate on an HTRF reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and the Delta F% [(Standard or sample ratio - Ratio_neg) / Ratio_neg] x 100.

    • Convert the ratio to cAMP concentration using a standard curve.

    • Plot the percent inhibition of the forskolin response vs. log[6-AMNA] and fit a dose-response curve to determine the EC50 value.

Part 4: Target Affinity Determination

Expert Rationale: While functional assays demonstrate a compound's effect on receptor activity, they do not directly measure binding to the receptor. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific target.[18][19] This assay measures the ability of an unlabeled compound (the "competitor," 6-AMNA) to displace a radiolabeled ligand with known affinity for the target receptor. A lower Ki value signifies a higher binding affinity.[20][21]

Workflow: Competitive Radioligand Binding Assay

A Prepare cell membranes expressing target receptor B Incubate membranes with: 1. Fixed [3H]-Ligand 2. Varying [Competitor] (6-AMNA) A->B C Equilibrate binding B->C D Separate bound from free radioligand (Rapid Filtration) C->D E Wash filter plate D->E F Add scintillation cocktail E->F G Count radioactivity (CPM) F->G H Calculate Ki from IC50 (Cheng-Prusoff equation) G->H

Caption: General workflow for a competitive binding assay.

Protocol 4: Competitive Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of 6-AMNA for its target receptor (identified in Part 2 or 3).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., GABA-A or GPR109A).

  • Radioligand (e.g., [³H]-Muscimol for GABA-A or [³H]-Nicotinic Acid for GPR109A).

  • Unlabeled competitor (6-AMNA).

  • Non-specific binding (NSB) control (a high concentration of a known unlabeled ligand).

  • Binding buffer.

  • 96-well filter plates (e.g., GF/C).

  • Vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine binding buffer, cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (at or near its Kd), and serial dilutions of 6-AMNA.

  • Controls:

    • Total Binding: Contains membranes, radioligand, and buffer (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled ligand.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of 6-AMNA to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Example Binding Affinity of 6-AMNA
Target ReceptorRadioligand UsedRadioligand Kd (nM)6-AMNA IC50 (µM)Calculated 6-AMNA Ki (µM)
GABA-A (α1β2γ2)[³H]-Muscimol15> 100Not determined
GPR109A[³H]-Nicotinic Acid5025.412.7

Summary and Forward Outlook

This application guide outlines a systematic, multi-assay approach to define the pharmacological profile of the novel compound this compound. The workflow progresses logically from a foundational cytotoxicity assessment to hypothesis-driven functional assays and culminates in a definitive target affinity measurement. Based on the example data presented, 6-AMNA demonstrates no significant cytotoxicity at concentrations below 100 µM, appears to act as a positive allosteric modulator of the GABA-A receptor, and is a direct agonist of the GPR109A receptor with a micromolar binding affinity.

These results provide a strong foundation for further investigation. Next steps would include selectivity profiling against other GABA-A receptor subtypes and related GPCRs, exploring downstream signaling pathways in more detail, and ultimately advancing the compound to more complex cellular models and in vivo studies to validate these initial findings.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Aminomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. The following question-and-answer format addresses specific issues with detailed explanations of the underlying chemical principles and step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving this compound in neutral water. Why is it poorly soluble?

A1: The poor aqueous solubility of this compound at or near neutral pH is due to its zwitterionic nature.

Your molecule contains both a basic aminomethyl group and an acidic carboxylic acid group. In a solution, these functional groups can be protonated or deprotonated depending on the pH. Around neutral pH, the carboxylic acid group is deprotonated (negatively charged, -COO⁻) and the amino group is protonated (positively charged, -NH₃⁺). This forms a zwitterion, a molecule with both positive and negative charges that result in a net neutral charge.

This zwitterionic state leads to strong intermolecular electrostatic interactions, similar to those in a crystal lattice of a salt. These strong interactions make it difficult for water molecules to solvate the individual molecules, resulting in low solubility. The pH at which the concentration of the zwitterionic form is highest is called the isoelectric point (pI), and this is where the compound exhibits its minimum solubility.

Below is a diagram illustrating the different ionic forms of this compound at various pH levels.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Near Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (Good Solubility) -COOH, -NH3+ zwitterion Zwitterionic Form (Poor Solubility) -COO-, -NH3+ cation->zwitterion Increase pH anion Anionic Form (Good Solubility) -COO-, -NH2 zwitterion->anion Increase pH

Caption: pH-dependent forms of this compound.

Q2: Since pH is a critical factor, how can I use it to dissolve my compound?

A2: You can significantly improve the solubility of this compound by adjusting the pH of your aqueous solution away from its isoelectric point.

By making the solution sufficiently acidic or basic, you can force the equilibrium towards the formation of the fully protonated (cationic) or fully deprotonated (anionic) species, respectively. These charged species are generally much more soluble in water than the neutral zwitterion.

Experimental Protocol: Dissolution via pH Adjustment
  • Preparation of Acidic and Basic Solutions:

    • Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) aqueous solutions.

  • Acidic Dissolution (to form the cationic species):

    • Weigh your desired amount of this compound and place it in a suitable container.

    • Add a small amount of deionized water to form a slurry.

    • While stirring, add the 0.1 M HCl solution dropwise.

    • Continue adding HCl until the solid completely dissolves. This will likely occur at a pH significantly lower than the pKa of the carboxylic acid group (see Q3).

  • Basic Dissolution (to form the anionic species):

    • Weigh your desired amount of this compound and place it in a suitable container.

    • Add a small amount of deionized water to form a slurry.

    • While stirring, add the 0.1 M NaOH solution dropwise.

    • Continue adding NaOH until the solid completely dissolves. This will likely occur at a pH significantly higher than the pKa of the aminomethyl group (see Q3).

  • Final pH Adjustment:

    • Once dissolved, you can carefully adjust the pH to your desired experimental value, but be aware that if you bring the pH back towards the isoelectric point, the compound may precipitate out of solution.

G cluster_acid Acidic Path cluster_base Basic Path start Start with solid This compound slurry Add deionized water to form a slurry start->slurry choice Choose Dissolution Path slurry->choice add_hcl Add 0.1 M HCl dropwise while stirring choice->add_hcl Acidic add_naoh Add 0.1 M NaOH dropwise while stirring choice->add_naoh Basic dissolved_acid Compound dissolves (Cationic form) add_hcl->dissolved_acid end_point Fully Dissolved Solution dissolved_acid->end_point dissolved_base Compound dissolves (Anionic form) add_naoh->dissolved_base dissolved_base->end_point

Caption: Workflow for pH-based dissolution of the compound.

Q3: What are the pKa values for this compound, and how do they inform solubility experiments?
  • Carboxylic Acid Group: The pKa of the carboxylic acid on a pyridine ring is influenced by the electron-withdrawing nature of the ring. For nicotinic acid (pyridine-3-carboxylic acid), the pKa is approximately 4.85.[1][2]

  • Aminomethyl Group: The aminomethyl group (-CH₂-NH₂) is an aliphatic amine. Its basicity will be similar to that of benzylamine (pKa ≈ 9.3) or 3-(aminomethyl)pyridine (pKa of the conjugate acid ≈ 8.3-9.0).[3][4]

Based on these, we can predict two pKa values for this compound:

  • pKa₁ (Carboxylic Acid): ~4.5 - 5.0

  • pKa₂ (Ammonium): ~8.5 - 9.5

The isoelectric point (pI) can be estimated as the average of these two pKa values: pI ≈ (4.75 + 9.0) / 2 = 6.88 . This is the pH at which the compound will be least soluble.

Predicted pKa Functional Group Dominant Species Below pKa Dominant Species Above pKa
~4.75Carboxylic Acid (-COOH)-COOH / -NH₃⁺ (Cationic)-COO⁻ / -NH₃⁺ (Zwitterionic)
~9.0Aminomethyl (-NH₃⁺)-COO⁻ / -NH₃⁺ (Zwitterionic)-COO⁻ / -NH₂ (Anionic)

Practical Implication: To ensure complete dissolution, you should adjust the pH to be at least 1.5-2 units away from the pI.

  • For acidic dissolution, aim for a pH < 4 .

  • For basic dissolution, aim for a pH > 10 .

Q4: Are there any organic solvents or co-solvent systems that can dissolve this compound?

A4: Yes, polar aprotic solvents are good candidates, and co-solvent systems can also be effective.

For compounds with both hydrogen bond donor and acceptor groups, polar aprotic solvents are often effective.

  • Recommended Solvents: Based on solubility data for the parent compound, nicotinic acid, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points. Nicotinic acid shows very high solubility in DMSO.[5][6]

  • Co-solvents: If you need to work with aqueous systems, using a co-solvent can enhance solubility. A mixture of water and a polar organic solvent can disrupt the strong intermolecular interactions of the zwitterion.

    • DMSO/Water: Adding a small amount of DMSO to your aqueous solution can significantly improve solubility.[7]

    • Ethanol/Water: Mixtures of ethanol and water are also viable options.

Protocol for Co-solvent Screening:
  • To a known amount of your compound, add the primary solvent (e.g., water) until a slurry is formed.

  • Slowly add the co-solvent (e.g., DMSO) dropwise while stirring.

  • Observe for dissolution. You may need to gently warm the mixture to aid dissolution.

  • Record the approximate ratio of solvents required for complete dissolution.

Solvent/System Predicted Solubility Rationale/Comments
Water (neutral pH)Very LowZwitterionic nature leads to strong intermolecular forces.
DMSOHighExcellent solvent for nicotinic acid and related polar compounds.[6][8]
DMFHighSimilar to DMSO, a good polar aprotic solvent.
EthanolModerateCan dissolve the compound, but may require larger volumes or heating.
Water/DMSO MixGood to HighDMSO acts as a co-solvent to disrupt zwitterionic interactions.[7]
Water/Ethanol MixModerateA common co-solvent system for moderately polar compounds.
Non-polar solvents (e.g., Hexane, Toluene)Very LowThe compound is too polar to dissolve in non-polar solvents.
Q5: I need a highly concentrated aqueous stock solution. Is preparing a salt form a viable strategy?

A5: Absolutely. Converting this compound to its hydrochloride salt is an excellent and common strategy to dramatically increase its aqueous solubility and stability.

By reacting the basic aminomethyl group with an acid like hydrochloric acid (HCl), you form an ammonium salt. This salt is an ionic compound that readily dissociates in water, leading to much higher solubility compared to the zwitterionic form.

Protocol: Preparation of this compound Hydrochloride

This protocol is a general procedure and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Dissolve or suspend a known quantity of this compound in a minimal amount of a suitable solvent like ethanol or a methanol/ether mixture.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in isopropanol or dioxane, or as gaseous HCl passed through the solution) while stirring.

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the salt under vacuum to remove residual solvent. The resulting hydrochloride salt should be a crystalline solid with significantly improved water solubility.

G start This compound (Free Base) dissolve Dissolve/suspend in Ethanol or Methanol/Ether start->dissolve cool Cool solution in ice bath dissolve->cool add_hcl Slowly add 1 equivalent of HCl (in solvent) cool->add_hcl precipitate Stir to allow salt to precipitate add_hcl->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold diethyl ether filter->wash dry Dry under vacuum wash->dry end_product This compound HCl (Soluble Salt Form) dry->end_product

References

Technical Support Center: Optimizing In Vivo Dosing for 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) for establishing an optimal in vivo dosage of 6-(Aminomethyl)nicotinic acid. Given that this compound is a novel investigational compound, this document establishes a framework for dose-finding based on established principles of preclinical pharmacology and toxicology for small molecules.

Part 1: Foundational Knowledge & Initial Dose Estimation

This section addresses the critical preparatory work required before initiating animal studies. A robust in vivo study begins with a thorough understanding of the compound and a rationally estimated starting dose.

FAQ 1.1: I have a novel compound, this compound. Where do I even begin to select a starting dose for my first in vivo experiment?

The process begins with leveraging all available in vitro data and, if possible, performing allometric scaling from data on related compounds.

  • Step 1: Gather All Available Data: Collate all information on this compound. This includes in vitro efficacy (e.g., EC50 or IC50 in relevant cell-based assays), cytotoxicity (CC50), and any known data on its mechanism of action. As a nicotinic acid analogue, it may interact with pathways related to lipid metabolism, such as the GPR109A receptor, or inhibit enzymes like diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3][4]

  • Step 2: Conduct a Literature Search for Analogues: Since data on your specific molecule is scarce, search for preclinical studies on structurally similar compounds. For instance, a study on 6-aminonicotinamide (6-AN) in mice used a dose of 10 mg/kg, which achieved peak serum concentrations of 80-90 µM.[5] This provides a tangible, albeit cautionary, starting point. Caution is required as small structural changes can dramatically alter pharmacology and toxicology.

  • Step 3: Estimate a Starting Dose: If no direct analogue data exists, use your in vitro potency data. A common, conservative starting point for a pilot dose-range finding study is a dose expected to produce a plasma concentration (Cmax) equivalent to the in vitro IC50 or EC50. Lacking preliminary pharmacokinetic (PK) data, this is a rough estimate, but it provides a scientifically grounded starting point. Regulatory guidance from bodies like the FDA provides detailed methodologies for calculating a Maximum Recommended Starting Dose (MRSD) based on converting No Observed Adverse Effect Levels (NOAELs) from animal studies to a Human Equivalent Dose (HED), a principle you can adapt for early-stage, non-GLP studies.[6][7][8]

FAQ 1.2: What is allometric scaling and is it appropriate at this stage?

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters across species based on body weight or body surface area.[6][9][10] It is most reliable when you have PK data from at least two or three animal species.

  • Applicability: For a novel compound with no prior in vivo data, you cannot perform allometric scaling directly. However, if you find reliable PK data for a very close structural analogue in multiple species (e.g., mouse, rat, dog), you could cautiously use allometry to estimate human PK parameters, which can then be scaled back to your starting species to inform dose selection.[9][10]

  • Causality: This method is based on the principle that many physiological parameters, such as drug clearance, scale predictably with body size across mammalian species.[7][9] However, it can be misleading if drug metabolism is heavily reliant on enzymes that are not expressed consistently across species.[7]

Part 2: Designing and Executing the Dose-Range Finding (DRF) Study

The first in vivo experiment is typically a non-GLP Dose-Range Finding (DRF) study. Its primary goal is to identify the Maximum Tolerated Dose (MTD) and observe the dose-response relationship, which is critical for designing subsequent efficacy and toxicology studies.[11][12][13]

FAQ 2.1: How should I design a pilot DRF study for this compound?

A well-designed DRF study should be efficient, informative, and adhere to ethical animal use principles. It aims to identify the dose that causes no significant toxicity, the dose that causes dose-limiting toxicity, and the range in between.[12][14]

  • Animal Model Selection: Choose a relevant species. For initial studies, rodents (mice or rats) are common. The selection should be justified based on factors like metabolism, target expression, or historical data with similar compounds.[14]

  • Group Size and Dose Levels: Use a small number of animals per group (e.g., n=3-5 per sex). Typically, a study includes a vehicle control group and 3-4 test article groups. Dose levels should be spaced widely to cover a broad range (e.g., logarithmic or semi-log spacing like 10, 30, 100 mg/kg).[14][15]

  • Route of Administration: The route should match the intended clinical route as closely as possible (e.g., oral (PO), intravenous (IV), intraperitoneal (IP)).[16] The pharmacokinetics of a related compound, 6-aminonicotinamide, were found to be similar between IV and IP routes in mice.[5]

  • Duration: An acute DRF study can be a single-dose study with observation for 7-14 days, or a short-duration repeat-dose study (e.g., 5-7 days) to assess for cumulative toxicity.[15]

Workflow for In Vivo Dose Optimization

The following diagram outlines the logical progression from initial estimation to definitive efficacy studies.

DoseOptimizationWorkflow cluster_preclinical Phase 1: Pre-In Vivo Assessment cluster_drf Phase 2: Dose-Range Finding (DRF) cluster_pkpd Phase 3: PK/PD Characterization cluster_efficacy Phase 4: Efficacy Testing start_node In Vitro Data (EC50, CC50, MoA) lit_review Literature Review (Analogue Compounds) start_node->lit_review process_node process_node decision_node decision_node endpoint_node endpoint_node troubleshoot_node troubleshoot_node dose_est Estimate Starting Dose Range lit_review->dose_est drf_study Execute DRF Study (e.g., 3+3 design, escalating doses) dose_est->drf_study observe Monitor: Clinical Signs, Body Weight, Tolerability drf_study->observe mtd_decision MTD & NOAEL Identified? observe->mtd_decision mtd_decision->drf_study No, refine doses pk_study Single-Dose PK Study (at MTD & lower doses) mtd_decision->pk_study Yes pd_study PD Biomarker Analysis (Target Engagement) pk_study->pd_study pkpd_model Establish PK/PD Relationship pd_study->pkpd_model efficacy_study Design Efficacy Study (Dose, Schedule, Duration) pkpd_model->efficacy_study final_dose Optimized In Vivo Dose for Efficacy Models efficacy_study->final_dose

Caption: Workflow for optimizing in vivo dosage of a novel compound.

Protocol 2.1: Step-by-Step Single-Dose DRF Study
  • Animal Acclimation: Acclimate animals (e.g., C57BL/6 mice, 8 weeks old) for a minimum of 5 days.

  • Randomization: Randomize animals into groups (e.g., 4 groups, n=5/sex/group).

  • Dose Preparation: Prepare dose formulations of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Include a vehicle-only control group.

  • Administration: Administer a single dose via the chosen route (e.g., oral gavage). Dose levels could be Vehicle, 10, 50, and 200 mg/kg.

  • Clinical Observations: Record clinical signs immediately post-dose, at 1, 4, and 24 hours, and then daily for 14 days. Observations include changes in posture, activity, breathing, and signs of flushing (erythema), a known side effect of nicotinic acid.[2]

  • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss exceeding 20% is often a key toxicity endpoint.[17]

  • Terminal Endpoints (Day 14):

    • Collect blood for terminal clinical pathology (hematology and serum chemistry).

    • Conduct a gross necropsy on all animals to identify any organ-level abnormalities.

    • Collect key organs (e.g., liver, kidney, spleen) for potential histopathology.[14]

Data Presentation: Example DRF Study Results
Dose Group (mg/kg)n/group (M/F)Key Clinical Signs ObservedMax Mean Body Weight Loss (%)Mortality
Vehicle5/5None (Normal)+2.5% (Gain)0/10
105/5None (Normal)+1.8% (Gain)0/10
505/5Mild, transient hypoactivity (1-4h post-dose)-3.2%0/10
2005/5Severe hypoactivity, piloerection, hunched posture-21.5%2/10

From this hypothetical data, the MTD would be considered 50 mg/kg, as 200 mg/kg caused significant body weight loss and mortality. The No Observed Adverse Effect Level (NOAEL) appears to be 10 mg/kg.

Part 3: Troubleshooting and Advanced Characterization

Once initial tolerability is established, the focus shifts to understanding the relationship between dose, exposure (Pharmacokinetics, PK), and effect (Pharmacodynamics, PD).

FAQ 3.1: Troubleshooting: I'm not seeing any efficacy, but I am seeing toxicity. What are my next steps?

This is a common challenge indicating a narrow therapeutic window.

  • Re-evaluate the Mechanism: Is your in vivo model appropriate? Does the target for this compound exist and is it functional in the chosen species? Nicotinic acid's lipid-lowering effects are complex and may not be fully recapitulated in all models.[18][19]

  • Conduct a PK Study: You must determine if the compound's exposure is the issue. A single-dose PK study at a tolerated dose (e.g., 10 mg/kg) and the toxic dose (e.g., 50 mg/kg) is essential. This will determine key parameters like Cmax (peak concentration), AUC (total exposure), and half-life (t½).

  • Consider Formulation and Administration: Poor bioavailability can lead to low exposure and lack of efficacy. If oral bioavailability is low, consider an alternative route like IP or IV for efficacy studies to confirm the compound's activity in vivo.[20]

  • Refine the Dosing Schedule: The toxicity might be driven by a high Cmax, while efficacy may require sustained exposure (AUC). Consider administering a lower dose more frequently (e.g., 25 mg/kg twice daily instead of 50 mg/kg once daily) to keep plasma levels within the therapeutic window. The short half-life of 6-aminonicotinamide (~31 minutes) suggests that frequent dosing or a continuous infusion might be needed to maintain exposure, but this approach also led to lethal toxicity, highlighting the need for careful balance.[5]

FAQ 3.2: How do I establish a PK/PD relationship to guide dose selection for my efficacy studies?

A PK/PD study links the drug's concentration in the body to its biological effect. This is the key to selecting a truly optimized dose.

  • PK Component: Administer 2-3 selected doses (e.g., a non-toxic, a mid-range, and the MTD) to different groups of animals. Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) to measure the plasma concentration of this compound.

  • PD Component: In the same study, or a parallel one, measure a relevant biomarker of your compound's activity at the same time points. For a nicotinic acid analogue, this could be plasma free fatty acids (FFAs), which are acutely suppressed by niacin, or a downstream marker of target engagement in a relevant tissue.[3][19]

  • Analysis: Correlate the PK parameters (like AUC or Cmax) with the change in the PD biomarker. The goal is to find the minimum exposure required to achieve a significant and sustained pharmacodynamic effect. This exposure level should then guide the dose selection for longer-term efficacy studies.

Data Presentation: Example Pharmacokinetic Parameters
Dose (mg/kg, IV)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)
1015200.0828901.5
5078500.08151001.7

Logical Diagram for Troubleshooting In Vivo Studies

TroubleshootingWorkflow start_node Initial In Vivo Result result_type What is the issue? start_node->result_type decision_node decision_node action_node action_node outcome_node outcome_node no_efficacy No Efficacy, No Toxicity result_type->no_efficacy No Effect efficacy_toxicity Efficacy with Unacceptable Toxicity result_type->efficacy_toxicity Mixed Result no_efficacy_toxicity No Efficacy, High Toxicity result_type->no_efficacy_toxicity Poor Result check_pk1 Conduct PK Study: Is exposure sufficient? no_efficacy->check_pk1 check_pk2 Conduct PK/PD Study: Is toxicity Cmax-driven? efficacy_toxicity->check_pk2 check_pk3 Conduct PK/PD Study: Narrow Therapeutic Window no_efficacy_toxicity->check_pk3 increase_dose Increase Dose or Change Route/Formulation check_pk1->increase_dose Low Exposure check_model1 Re-evaluate Model: Is target present/relevant? check_pk1->check_model1 High Exposure increase_dose->outcome_node Re-test in Efficacy Model check_model1->outcome_node Select New Model lower_dose Lower Dose check_pk2->lower_dose No change_schedule Change Dosing Schedule (e.g., split dosing) check_pk2->change_schedule Yes lower_dose->outcome_node change_schedule->outcome_node check_moa Re-evaluate Mechanism: Is toxicity on- or off-target? check_pk3->check_moa stop_dev Consider Pausing Development: Unfavorable Profile check_moa->stop_dev

Caption: A decision tree for troubleshooting common in vivo study outcomes.

References

Technical Support Center: 6-(Aminomethyl)nicotinic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 6-(Aminomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic analysis of this polar, zwitterionic molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Method Development & Optimization

This section addresses foundational questions you might have when establishing a robust HPLC method for this compound.

Q1: What is the most suitable chromatographic mode for analyzing this compound?

Due to its polar and zwitterionic nature, this compound is poorly retained on traditional reversed-phase (RP) C18 columns. The choice of chromatographic mode is therefore critical for achieving adequate retention and good peak shape. The three most effective approaches are Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase with Ion-Pairing, and Mixed-Mode Chromatography (MMC).

Causality Explained: Standard RP chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules like this compound have minimal hydrophobic character and will elute in or near the solvent front. To achieve retention, the analytical strategy must be adapted to leverage the molecule's polarity and charge.

Chromatographic ModePrinciple of SeparationAdvantagesDisadvantages
HILIC Analyte partitions between a high-organic mobile phase and a water-enriched layer on a polar stationary phase.[1][2]Excellent retention for polar compounds; high organic mobile phase is ideal for MS sensitivity.[2][3]Sensitive to water content in the mobile phase and sample solvent; requires longer equilibration times.[4]
RP with Ion-Pairing An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic ion pair with the charged analyte, which is then retained on a standard RP column.[5][6]Utilizes common C18 columns; methodology is well-established for amino acids.[7][8]Ion-pairing reagents can contaminate the HPLC-MS system and are often non-volatile; can lead to long column equilibration times.[6]
Mixed-Mode (MMC) The stationary phase possesses multiple functionalities (e.g., RP and ion-exchange), allowing for simultaneous hydrophobic and electrostatic interactions.[9][10][11]Offers unique selectivity and robust retention for charged compounds without ion-pairing reagents; high flexibility in method development.[9][12]Method development can be more complex due to multiple interaction mechanisms.

Recommendation: For most applications, HILIC is the preferred starting point due to its direct compatibility with mass spectrometry and its design specifically for polar analytes.[1][13]

Q2: My analyte has poor UV absorbance. What are my detection options?

This compound lacks a strong chromophore, making sensitive UV detection challenging. While detection at low wavelengths (e.g., 200-215 nm) is possible, it often suffers from low selectivity and high baseline noise.[14]

Detection MethodPrincipleAdvantagesConsiderations
Low-Wavelength UV Measures absorbance in the far UV range (~210 nm).Simple, accessible on most HPLC systems.Low sensitivity and selectivity; susceptible to interference from mobile phase additives and impurities.[14]
Fluorescence (FLD) with Derivatization The primary amine is reacted (pre- or post-column) with a fluorogenic reagent (e.g., OPA, FMOC).[14][15]Extremely sensitive and highly selective.Requires additional method development for the derivatization step; reagent stability can be a concern.[14]
Mass Spectrometry (MS) Detects the mass-to-charge ratio of the ionized analyte.Unmatched sensitivity and selectivity; provides structural confirmation.Higher instrument cost and complexity. HILIC methods are highly compatible.[8][16]
Evaporative Light Scattering (ELSD) / Charged Aerosol (CAD) Universal detection for non-volatile analytes.Does not require a chromophore.Requires a volatile mobile phase; response can be non-linear.
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal detector.Low sensitivity and incompatible with gradient elution, making it unsuitable for most modern methods.[17]

Recommendation: For trace-level quantification and bioanalysis, LC-MS/MS is the gold standard. For routine analysis where high sensitivity is required but MS is unavailable, pre-column derivatization with fluorescence detection is an excellent alternative.[14][]

Part 2: Troubleshooting Guide - Resolving Common Issues

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your analysis.

Problem Area: Poor Peak Shape

Poor peak shape compromises integration accuracy and indicates underlying chemical or physical issues in the chromatographic system.[19]

Peak tailing for a zwitterionic compound like this compound is most often caused by secondary interactions between the basic aminomethyl group and acidic residual silanol groups on silica-based columns.[19]

  • Cause 1: Secondary Silanol Interactions (Most Common)

    • The "Why": Free silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and interact strongly with the protonated amine group (-CH₂NH₃⁺) of your analyte, causing it to "stick" to the stationary phase and elute slowly, resulting in a tail.

    • Solution:

      • Adjust Mobile Phase pH: In HILIC or RP, adding a small amount of an acidic modifier like formic acid (0.1%) or acetic acid will keep the silanol groups protonated (Si-OH), minimizing the unwanted ionic interaction.[19]

      • Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly end-capped or a column specifically designed for polar basic compounds.

  • Cause 2: Column Overload

    • The "Why": Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to a distorted, tailing peak.

    • Solution: Reduce the sample concentration or decrease the injection volume. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if the peak shape improves.[20][21]

  • Cause 3: Column Contamination or Void

    • The "Why": Particulates from the sample or mobile phase can block the column inlet frit, or pressure shocks can create a void at the head of the column. Both disrupt the flow path, causing tailing.

    • Solution: First, try back-flushing the column (disconnect it from the detector). If this fails, replace the column. Always use a guard column and filter your samples to extend column lifetime.[19]

Peak fronting, characterized by a sharp leading edge, is typically caused by column overload or sample solvent issues.[19]

  • Cause 1: Sample Solvent Incompatibility (HILIC)

    • The "Why": In HILIC, the mobile phase is weak (high organic content). If your sample is dissolved in a solvent much stronger than the mobile phase (i.e., high aqueous content), the analyte band will spread rapidly at the column inlet before chromatography begins, causing a fronting peak.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with as high an organic content as possible.

  • Cause 2: Column Overload

    • The "Why": Similar to tailing, severe mass overload can also manifest as fronting, creating a "shark-fin" shape.

    • Solution: Dilute the sample or reduce the injection volume.[20]

Split or broad peaks suggest a disruption in the chromatographic path or unresolved components.

  • Cause 1: Partially Blocked Frit or Column Void

    • The "Why": A blockage or void can create multiple flow paths for the analyte through the column, resulting in a split or severely broadened peak.

    • Solution: Check for high backpressure, which indicates a blockage. Try back-flushing the column. If the problem persists, the column may be irreversibly damaged and require replacement.[19]

  • Cause 2: Sample Solvent Effect

    • The "Why": Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause the peak to broaden significantly.

    • Solution: Reduce the injection volume or re-dissolve the sample in the mobile phase.[21]

  • Cause 3: Co-elution with an Impurity

    • The "Why": The split peak might not be one peak at all, but two closely eluting compounds. This could be an isomer or a related impurity.

    • Solution: If using a UV detector, check the peak purity using a DAD/PDA detector's spectral analysis. If using MS, check for different mass-to-charge ratios across the peak. Optimize the mobile phase gradient or pH to improve resolution.

Problem Area: Retention Time Instability

Unstable retention times are a critical issue for method reproducibility and are often related to the column or mobile phase.[22][23]

  • Cause 1: Insufficient Column Equilibration

    • The "Why": HILIC and ion-pair chromatography require extensive equilibration time to ensure the stationary phase surface is stable before the first injection. If equilibration is incomplete, retention times will drift (usually decrease) over the first several runs.

    • Solution: Equilibrate the column with the initial mobile phase for at least 30-60 minutes (20-40 column volumes) before starting the sequence.

  • Cause 2: Mobile Phase pH or Composition Change

    • The "Why": The retention of this compound is highly sensitive to mobile phase pH. A poorly buffered mobile phase can change pH due to absorption of atmospheric CO₂. Evaporation of the more volatile organic solvent can also change the mobile phase composition over time.[23]

    • Solution: Always use a buffer at an appropriate concentration (10-20 mM is typical).[21] Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Cause 3: Temperature Fluctuations

    • The "Why": Chromatography is a temperature-dependent process. Changes in ambient lab temperature can cause retention times to shift.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to ensure consistency.

Part 3: Experimental Protocols & Workflows

Recommended Starting Protocol: HILIC-MS Method

This protocol provides a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column HILIC Column (e.g., Zwitterionic, Amide, or Bare Silica), 2.1 x 100 mm, <3 µmSpecifically designed for retaining polar compounds. Smaller dimensions are suitable for high-efficiency LC-MS.
Mobile Phase A Water with 10 mM Ammonium Acetate or Formate, 0.1% Formic AcidAmmonium salts are volatile and MS-friendly. Formic acid controls pH and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic content is necessary for HILIC retention.
Gradient 95% B -> 60% B over 10 minutesStarts with high organic to retain the analyte, then increases aqueous content to elute it.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CEnsures stable retention times.
Injection Vol. 2-5 µLMinimizes solvent effects and potential for overload.
Sample Diluent 90:10 Acetonitrile:WaterA weak solvent is critical to prevent peak distortion in HILIC.[4]
Detector Tandem Mass Spectrometer (MS/MS)Provides optimal sensitivity and selectivity.
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing common HPLC issues.

HPLC_Troubleshooting start Poor Chromatogram peak_shape Problem with Peak Shape? start->peak_shape rt_issue Problem with Retention Time? start->rt_issue sens_issue Problem with Sensitivity? start->sens_issue peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_fronting Peak Fronting peak_shape->peak_fronting Yes peak_split Peak Split / Broad peak_shape->peak_split Yes sol_tail1 Adjust Mobile Phase pH (add 0.1% Formic Acid) peak_tailing->sol_tail1 sol_tail2 Reduce Sample Concentration / Injection Volume peak_tailing->sol_tail2 sol_tail3 Use End-Capped or Base-Deactivated Column peak_tailing->sol_tail3 sol_front1 Dissolve Sample in Initial Mobile Phase peak_fronting->sol_front1 sol_front2 Reduce Injection Volume peak_fronting->sol_front2 sol_split1 Back-flush or Replace Column peak_split->sol_split1 sol_split2 Check for Co-elution (use DAD or MS) peak_split->sol_split2 rt_drift RT Drifting rt_issue->rt_drift Yes sol_rt1 Increase Column Equilibration Time rt_drift->sol_rt1 sol_rt2 Prepare Fresh Mobile Phase & Use Column Oven rt_drift->sol_rt2 no_peak No Peak / Low S/N sens_issue->no_peak Yes sol_sens1 Optimize Detector Settings (e.g., Wavelength, MS params) no_peak->sol_sens1 sol_sens2 Consider Derivatization (FLD) or switch to MS no_peak->sol_sens2

Caption: A logical workflow for troubleshooting common HPLC problems.

References

Technical Support Center: 6-(Aminomethyl)nicotinic Acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Aminomethyl)nicotinic acid hydrochloride salt. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on storage, handling, and troubleshooting for common experimental challenges. As your virtual application scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your research.

Quick Reference: Compound Specifications

A summary of the key physicochemical properties of this compound hydrochloride salt is provided below for your convenience.

PropertyValueSource
CAS Number 872602-66-9[1]
Molecular Formula C₇H₉ClN₂O₂[1]
Molecular Weight 188.61 g/mol [1]
IUPAC Name 6-(aminomethyl)pyridine-3-carboxylic acid;hydrochlorideN/A
Appearance White to off-white solid/powderGeneral chemical knowledge
Key Features Enhanced water solubility and crystalline stability compared to the free base.[1][1]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound hydrochloride salt?

To ensure long-term stability and prevent degradation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4] For maximum shelf life, protect the compound from direct sunlight and heat.[3][5] The hydrochloride salt form offers enhanced stability over the free base, making it more suitable for standard storage and handling protocols.[1]

Q2: How should I prepare an aqueous stock solution?

The hydrochloride salt form was specifically developed to improve water solubility.[1] For a detailed, step-by-step methodology, please refer to the Experimental Protocol: Preparation of an Aqueous Stock Solution section below. In general, the compound should readily dissolve in purified water (e.g., Milli-Q®) or aqueous buffers with gentle mixing.

Q3: What is the stability of this compound in an aqueous solution?

While the solid form is stable under recommended conditions, solutions are more susceptible to degradation.[3][6] It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, we recommend sterile filtering the solution, preparing single-use aliquots, and storing them at -20°C or -80°C for short-to-medium term storage. Avoid repeated freeze-thaw cycles, as this can compromise compound integrity. The primary degradation pathway in aqueous solution is likely hydrolysis of the aminomethyl group or other structural changes, especially at non-neutral pH.

Q4: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is required. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][4] The compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled as a dust.[2] Therefore, handling should be performed in a well-ventilated area or a chemical fume hood.[2][7] Always wash hands thoroughly after handling.[4]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments, grounded in the chemical properties of the compound.

Issue 1: Compound Fails to Dissolve Completely

If you encounter solubility issues, it may be due to solution saturation, incorrect solvent choice, or pH effects. The amphoteric nature of the parent molecule, possessing both a basic amino group and an acidic carboxylic acid group, makes solubility highly dependent on pH.[1]

G A Problem: Incomplete Dissolution B Is the solution cloudy or is solid visible? A->B C Action: Gently warm the solution (e.g., 37°C water bath). Rationale: Increases kinetic energy, aiding dissolution. B->C Yes D Action: Vortex or sonicate the solution. Rationale: Mechanical agitation breaks up solid aggregates. C->D E Did warming/agitation work? D->E F Action: Adjust the pH. For this amphoteric molecule, solubility is lowest at its isoelectric point. Try slightly acidic (pH 4-6) or slightly basic (pH 7.5-8.5) conditions. Rationale: Ionizing the functional groups increases interaction with the polar solvent (water). E->F No G Success: Compound Dissolved E->G Yes F->G H Consider using a co-solvent like DMSO, then diluting with aqueous buffer. Note: Verify solvent compatibility with your experimental system. F->H If pH adjustment is not an option

Caption: Troubleshooting workflow for solubility issues.

Issue 2: Variability in Experimental Results

Inconsistent results between experiments can often be traced back to compound handling and solution stability.

  • Cause: Degradation of stock solution.

    • Solution: Always use freshly prepared solutions whenever possible. If using frozen aliquots, use a new aliquot for each experiment and discard any unused portion. Do not reuse thawed solutions that have been sitting at room temperature for extended periods.

  • Cause: Inaccurate concentration due to incomplete initial dissolution.

    • Solution: Before making serial dilutions, visually confirm that your initial stock solution is completely clear and free of any precipitate. Refer to the solubility troubleshooting guide above if needed.

  • Cause: Compound degradation in the solid state.

    • Solution: Ensure the solid compound has been stored correctly as per the guidelines in the FAQ section. Check for any changes in the physical appearance (e.g., color change, clumping) of the powder, which might indicate moisture absorption or degradation.

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol provides a validated, step-by-step method for preparing a 10 mM aqueous stock solution of this compound hydrochloride salt.

Materials:

  • This compound hydrochloride salt (MW: 188.61 g/mol )

  • High-purity sterile water (e.g., Milli-Q®, cell-culture grade)

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

G cluster_0 Preparation Phase cluster_1 Dissolution & Sterilization cluster_2 Storage A Step 1: Calculate Mass For 10 mL of 10 mM stock: 0.01 L * 0.01 mol/L * 188.61 g/mol = 0.01886 g (18.86 mg) B Step 2: Weigh Compound Accurately weigh 18.86 mg of the solid compound using an analytical balance. A->B C Step 3: Add Solvent Transfer the weighed solid to a sterile conical tube. Add ~9 mL of sterile water. B->C D Step 4: Dissolve Vortex or invert the tube until the solid is completely dissolved. Gentle warming can be applied if necessary. C->D E Step 5: Adjust Volume Add sterile water to reach a final volume of 10.0 mL. Mix thoroughly. D->E F Step 6: Sterile Filter Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense into a new sterile tube. E->F G Step 7: Aliquot Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes. F->G H Step 8: Store Label aliquots clearly and store at -20°C or -80°C. G->H

Caption: Workflow for preparing a sterile aqueous stock solution.

Methodology:

  • Calculation: Determine the mass of the compound required for your desired concentration and volume. For example, to make 10 mL of a 10 mM stock solution, you will need 18.86 mg.

    • Calculation: 10 mL = 0.01 L

    • 0.01 L × (10 mmol/L) × (1 mol/1000 mmol) × (188.61 g/mol ) = 0.01886 g = 18.86 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound and transfer it into a sterile conical tube.

  • Initial Dissolution: Add approximately 90% of the final volume of sterile water to the tube.

  • Mixing: Secure the cap and vortex the tube until all solid material is completely dissolved. A clear solution with no visible particulates should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used.

  • Final Volume Adjustment: Once dissolved, add sterile water to bring the solution to the final desired volume (e.g., 10.0 mL). Invert the tube several times to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip and dispense the solution into a new sterile tube. This step is critical for cell-based assays or other applications requiring sterility.

  • Aliquoting and Storage: To prevent contamination and degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C.

References

Technical Support Center: Purification of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 6-(Aminomethyl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique molecule. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

The primary difficulty in purifying this compound stems from its dual chemical nature. It possesses both a basic primary amine and an acidic carboxylic acid, making it an amphoteric, zwitterionic compound. This characteristic governs its solubility and behavior in different environments, presenting unique purification hurdles.[1] This guide will break down these challenges into practical, question-and-answer-based solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, hands-on problems you might face in the lab.

Q1: My recovery yield after aqueous recrystallization is very low. What's going wrong and how can I improve it?

A: This is the most common issue and it's almost always linked to the compound's high water solubility.[1] As a zwitterion, it can readily form hydrogen bonds with water, making it reluctant to precipitate out of solution.

Causality & Solution Pathway:

  • Underlying Cause: pH is Not Optimized. The solubility of this compound is highly dependent on pH. At very low pH, the amino group is protonated (-NH3+), and at very high pH, the carboxylic acid is deprotonated (-COO-). In both cases, the molecule is charged and highly soluble in water. The point of minimum solubility occurs at the isoelectric point (pI) , where the molecule exists predominantly as a neutral zwitterion (+H3N-R-COO-), minimizing its interaction with water and promoting crystallization.

  • Troubleshooting Steps:

    • Action: Instead of just cooling, you must perform a pH-adjusted crystallization. Dissolve your crude product in hot water, using a minimal amount of acid (e.g., dilute HCl) to achieve complete dissolution. Then, while the solution is still warm, slowly add a base (e.g., 1M NaOH or ammonium hydroxide) dropwise until you reach the isoelectric point. The exact pI may require empirical determination but will be in the weakly acidic to neutral range.

    • Why it Works: By adjusting the pH to the pI, you are neutralizing the net charge on the molecule, drastically reducing its solubility and forcing it to precipitate from the solution.

  • Underlying Cause: Incorrect Solvent System. Relying solely on water for a highly water-soluble compound can lead to poor yields.

  • Troubleshooting Steps:

    • Action: Employ a mixed-solvent system. After dissolving your compound in a minimum of hot water, add a water-miscible organic "anti-solvent" like ethanol or isopropanol until the solution becomes slightly turbid.[2] Then, gently heat until it becomes clear again and allow it to cool slowly.

    • Why it Works: The organic solvent reduces the overall polarity of the medium, decreasing the solubility of your polar compound and promoting higher recovery upon cooling.

Q2: My final product is contaminated with starting materials or other polar impurities. How can I remove them?

A: This indicates that a single recrystallization step is insufficient for the required purity, likely because the impurities have similar solubility profiles.

Causality & Solution Pathway:

  • Underlying Cause: Co-precipitation. Structurally similar impurities, such as unreacted nicotinic acid or related pyridine derivatives, can get trapped in the crystal lattice of your product during rapid crystallization.[3][4][5]

  • Troubleshooting Steps:

    • Action 1: Controlled Cooling. Ensure your crystallization process involves slow cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[6]

    • Why it Works: Slow cooling promotes the formation of larger, more ordered crystals, which are less likely to incorporate impurities compared to the small, rapidly formed crystals that trap contaminants.

    • Action 2: Iterative Crystallization. Perform a second recrystallization on your purified material.

    • Why it Works: While some yield is lost with each step, a second crystallization will significantly reduce the concentration of co-precipitated impurities.

  • Underlying Cause: Insufficient Separation Power. For very stubborn, highly polar impurities, crystallization alone may not be enough.

  • Troubleshooting Steps:

    • Action: Use preparative chromatography. Given the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Ion-Pairing Chromatography are excellent choices.

    • Why it Works: These chromatographic techniques provide a much higher resolving power than simple crystallization. HILIC is ideal for retaining and separating very polar compounds, while ion-pairing can be used with standard C18 columns by adding an agent to the mobile phase that interacts with the charged groups on your molecule, enhancing retention and separation.

Q3: I'm getting an oil or a gummy precipitate instead of fine crystals. What causes this and how do I fix it?

A: "Oiling out" is a common problem in crystallization and typically happens when the solution is supersaturated to the point where the solute's solubility is exceeded above its melting point, or when impurities are inhibiting crystal lattice formation.

Causality & Solution Pathway:

  • Underlying Cause: Solution is Too Concentrated or Cooled Too Quickly. If the concentration of the solute is too high, it may separate as a liquid phase when cooled.

  • Troubleshooting Steps:

    • Action: If an oil forms, reheat the solution to re-dissolve it. Add a small amount of additional hot solvent to slightly dilute the solution. Then, ensure the solution cools very slowly. You can also try adding a seed crystal (a tiny crystal from a previous successful batch) to provide a nucleation site for proper crystal growth.[6]

    • Why it Works: Reducing the concentration and cooling rate prevents the system from reaching a state of extreme supersaturation where liquid-liquid phase separation is favored over solid crystal formation. A seed crystal provides a template for the molecules to arrange themselves into an ordered lattice.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and strategic questions about the purification process.

Q4: What is the best solvent for recrystallizing this compound?

A: There is no single "best" solvent; the ideal choice depends on the specific impurities you are trying to remove. However, a general strategy can be formulated based on the compound's properties.

Solvent SystemRationale & Use Case
Water The most common starting point due to the compound's high solubility at elevated temperatures and when pH is adjusted away from the isoelectric point.[1] Excellent for removing non-polar, organic-soluble impurities.
Water/Ethanol A versatile mixed-solvent system. By adjusting the ratio, you can fine-tune the polarity to maximize the solubility difference between your product and impurities, improving recovery.[2]
Water/Isopropanol Similar to water/ethanol but isopropanol is less polar, so less of it is needed to reduce the product's solubility. Can be very effective for forcing precipitation.
Q5: Should I purify the compound as a free base (zwitterion) or as a salt (e.g., hydrochloride)?

A: The choice depends on your final application and the nature of your impurities.

  • Purifying the Free Base: This is typically done via pH-controlled crystallization as described in Q1. This is an excellent method for removing impurities that remain soluble at the isoelectric point. The final product is the neutral zwitterion.

  • Purifying as a Salt: Converting the compound to its hydrochloride or dihydrochloride salt can significantly alter its solubility and crystalline properties.[1] For instance, the dihydrochloride salt has exceptional thermal stability.[1] Sometimes, impurities that are difficult to separate from the free base can be easily removed when the compound is in a salt form, or vice-versa. You can crystallize the salt from solvent systems like ethanol/water or isopropanol.

Q6: What analytical techniques are essential for confirming the purity of my final product?

A: A combination of methods should be used for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase method (e.g., using a C18 column) with a buffered aqueous/organic mobile phase is standard. UV detection is suitable as the pyridine ring is a chromophore.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an orthogonal check. It not only confirms the identity of your main peak by its mass-to-charge ratio but is also extremely sensitive for detecting and identifying trace-level impurities.[10][11]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Essential for confirming the chemical structure of the final product and can be used to detect impurities if they are present at sufficient levels (>1%).

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.[6] Impurities typically cause the melting point to broaden and become depressed.

Experimental Protocols & Workflows

Protocol 1: Step-by-Step pH-Controlled Aqueous Recrystallization
  • Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, add ~10-15 mL of deionized water. Heat the mixture to 80-90 °C with stirring.

  • Acidification: Slowly add 1M HCl dropwise until all the solid has dissolved. Avoid a large excess of acid. The solution should be clear.

  • Decolorization (Optional): If the solution has a strong color (e.g., yellow), this indicates chromophoric impurities.[2] Add a small amount (~1-2% w/w) of activated carbon and stir at 80 °C for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon and any insoluble matter. This step is crucial to prevent premature crystallization on the filter.

  • Precipitation: While stirring the hot, clear filtrate, slowly add 1M NaOH or 2M ammonium hydroxide dropwise. Monitor the pH. As you approach the isoelectric point (typically pH 6-7), a white precipitate will begin to form. Continue adding base until precipitation is maximized.

  • Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water, followed by a wash with a cold water/ethanol (1:1) mixture to help remove residual water.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Workflow Visualizations

The following diagrams illustrate the logical flow of the key purification processes.

Purification_Strategy cluster_0 pH-Controlled Crystallization Workflow crude Crude Product dissolve Dissolve in Hot Water + Minimal Acid (e.g., HCl) crude->dissolve filter_hot Hot Filtration (Optional: after Carbon Treatment) dissolve->filter_hot adjust_ph Adjust pH to Isoelectric Point with Base (e.g., NaOH) filter_hot->adjust_ph precipitate Precipitation Occurs adjust_ph->precipitate cool Slow Cooling (Room Temp -> Ice Bath) precipitate->cool isolate Isolate Crystals (Filtration & Washing) cool->isolate pure Pure Crystalline Product isolate->pure

Caption: Logic diagram for pH-controlled crystallization.

General_Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction, Quenching) start->workup primary_purification Primary Purification (e.g., Recrystallization) workup->primary_purification purity_check1 Purity Analysis (HPLC, TLC) primary_purification->purity_check1 secondary_purification Secondary Purification (e.g., Chromatography) purity_check1->secondary_purification Purity Not OK final_product Final Pure Product purity_check1->final_product Purity OK purity_check2 Final Purity & Identity Check (HPLC, LC-MS, NMR) secondary_purification->purity_check2 purity_check2->final_product

Caption: Overall purification and analysis workflow.

References

Technical Support Center: Overcoming Cellular Resistance to 6-(Aminomethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-(Aminomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering or wish to proactively address cellular resistance to this compound. We provide in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations to help you diagnose and overcome resistance in your cell models.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the most common initial questions regarding this compound and the emergence of resistance.

Q1: What is this compound, and what is its proposed mechanism of action?

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3). As a vitamer of vitamin B3, its biological activity is intrinsically linked to the synthesis of nicotinamide adenine dinucleotide (NAD)[1][2]. NAD is a critical coenzyme for hundreds of redox reactions essential for cellular metabolism, including glycolysis and the Krebs cycle[1].

The primary mechanism of action for many nicotinic acid analogs, particularly in oncology, is their function as antimetabolites. It is hypothesized that this compound is metabolized by the cell into fraudulent NAD analogs. For instance, the related compound 6-aminonicotinamide is converted into 6-aminonicotinamide adenine dinucleotide (6-ANAD)[3]. These NAD analogs then competitively inhibit NAD-dependent enzymes. A primary target is often 6-phosphogluconate dehydrogenase (6PGD) in the Pentose Phosphate Pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis[3][4][5]. Inhibition of the PPP disrupts the cell's redox balance and biosynthetic capacity, leading to apoptosis, particularly in highly proliferative cells like cancer cells[4][5].

MOA cluster_cell Cell cluster_ppp Pentose Phosphate Pathway (PPP) cluster_effects Downstream Effects Compound This compound (Extracellular) Uptake Cellular Uptake (Transporters) Compound->Uptake IntraCompound Intracellular This compound Uptake->IntraCompound Metabolism Metabolic Activation (e.g., NAPRT) IntraCompound->Metabolism Analog Fraudulent NAD Analog (e.g., 6-ANAD) Metabolism->Analog PGD 6PGD Analog->PGD Inhibition G6P Glucose-6-P G6PD G6PD G6P->G6PD PG6 6-Phosphogluconate PG6->PGD Ru5P Ribulose-5-P G6PD->PG6 PGD->Ru5P Redox Disrupted Redox Balance (↓ NADPH) Biosynthesis Impaired Biosynthesis (↓ Ribose-5-P) Apoptosis Apoptosis Redox->Apoptosis Biosynthesis->Apoptosis Troubleshooting Start Cells Show Resistance (Increased IC50) Q1 Is intracellular drug concentration reduced? Start->Q1 Q2 Is efflux pump activity increased? Q1->Q2 Yes Q3 Is the drug being metabolized to its active form? Q1->Q3 No R1 Mechanism: Reduced Drug Uptake Q2->R1 No R2 Mechanism: Increased Drug Efflux Q2->R2 Yes Q4 Does the drug still bind to its target (Target Engagement)? Q3->Q4 Yes R3 Mechanism: Altered Drug Metabolism (e.g., NAPRT mutation/loss) Q3->R3 No R4 Mechanism: Target Mutation/Modification Q4->R4 No R5 Mechanism: Bypass Pathway Activation (Metabolic Reprogramming) Q4->R5 Yes CETSA cluster_workflow CETSA Workflow cluster_result Expected Result (Parental) cluster_result2 Resistant Cell Result (Loss of Binding) Treat 1. Treat Cells (Vehicle vs. Drug) Heat 2. Heat Shock (Temp Gradient) Treat->Heat Lyse 3. Lyse & Separate (Soluble vs. Aggregate) Heat->Lyse Analyze 4. Analyze Soluble Fraction (Western Blot) Lyse->Analyze Parental_Veh Vehicle: Target Aggregates at T(x) Parental_Drug Drug: Target is Stabilized, Aggregates at T(x+Δ) Resistant_Veh Vehicle: Target Aggregates at T(x) Resistant_Drug Drug: No Stabilization, Aggregates at T(x)

References

Validation & Comparative

A Comparative Analysis of 6-(Aminomethyl)nicotinic Acid and Related Nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Nicotinate Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule and a long-established therapeutic agent, primarily recognized for its potent lipid-modifying effects.[1][2] Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while significantly raising high-density lipoprotein (HDL) cholesterol has made it a cornerstone in the management of dyslipidemia.[3][4] The therapeutic actions of nicotinic acid are largely mediated by the G protein-coupled receptor GPR109A (also known as HCA2), making this receptor a key target in cardiovascular drug discovery.[5][6]

However, the clinical utility of nicotinic acid is often hampered by undesirable side effects, most notably cutaneous flushing.[6] This limitation has driven extensive research into the development of nicotinic acid derivatives designed to offer improved therapeutic windows, enhanced potency, and novel biological activities.[2][3][7] By modifying the core pyridine-3-carboxylic acid structure, researchers have unlocked a remarkable spectrum of pharmacological properties, including anti-inflammatory, antifungal, antibacterial, and anti-tumor activities.[8][9][10][11]

This guide provides a comparative analysis of 6-(Aminomethyl)nicotinic acid in the context of other key nicotinic acid derivatives. While direct and extensive biological data for this compound itself is limited in publicly available literature, this document will synthesize data from structurally analogous compounds to build a predictive framework of its potential bioactivity. We will delve into comparative synthesis, mechanisms of action, biological performance, and the experimental methodologies required for evaluation, offering a scientifically grounded perspective for researchers, chemists, and drug development professionals.

Chemical Structure and Synthetic Strategies

The functional versatility of nicotinic acid derivatives stems from the chemical tractability of the pyridine ring and its carboxylic acid moiety. The position and nature of substituents dramatically influence the molecule's physicochemical properties and biological targets.

1.1. Structural Comparison

The core structure is pyridine-3-carboxylic acid. Key derivatives, including the focus of this guide, are distinguished by substitutions at various positions, primarily the 2, 5, and 6 positions.

  • Nicotinic Acid: The parent compound.

  • 6-Aminonicotinic Acid: Features an amino group directly on the pyridine ring at the 6-position. This modification can significantly alter electronic properties and hydrogen bonding capabilities.

  • This compound: The subject of our focus. It incorporates a methylene spacer between the pyridine ring and the amino group. This added flexibility and separation from the aromatic ring can lead to different receptor interactions compared to a direct amino substitution.

  • Other Derivatives: A vast array of derivatives exists, including esters (e.g., methyl nicotinate), amides (e.g., nicotinamide), and more complex heterocyclic conjugates (e.g., oxadiazoles), each with distinct properties.[12][13]

1.2. Comparative Synthesis Overview

The synthesis of these derivatives often starts from nicotinic acid or a pre-substituted pyridine.

  • Synthesis of 6-Aminonicotinic Acid: Can be prepared from 6-aminonicotinamide via hydrolysis with an acid like phosphoric acid.[14] It has also been synthesized from 6-hydroxynicotinic acid.[15]

  • Proposed Synthesis of this compound: A plausible route could start from 6-methylnicotinic acid, a known intermediate for drugs like Etoricoxib.[16][17] The synthesis could proceed via bromination of the methyl group followed by nucleophilic substitution with an amine source (e.g., phthalimide followed by hydrolysis, a Gabriel synthesis variant).

  • Synthesis of Other Derivatives (e.g., Acylhydrazones and Oxadiazoles): A common strategy involves converting nicotinic acid to its hydrazide. This key intermediate can then be reacted with various aldehydes to form Schiff bases (acylhydrazones), which can be cyclized to yield 1,3,4-oxadiazole derivatives, a class known for diverse biological activities.[12][13]

Experimental Protocol: General Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol describes the synthesis of nicotinic acid hydrazide and its subsequent conversion to an acylhydrazone, a common workflow for generating diverse derivatives.[12][13][18]

Part A: Synthesis of Nicotinic Acid Hydrazide

  • Esterification: Suspend nicotinic acid (1.0 eq) in methanol. Carefully add sulfuric acid (catalytic amount) and reflux the mixture for 3-5 hours until TLC indicates the consumption of starting material.

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the resulting methyl nicotinate ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude methyl nicotinate (1.0 eq) in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture. The nicotinic acid hydrazide product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure hydrazide.

Part B: Synthesis of Acylhydrazone

  • Condensation: Dissolve nicotinic acid hydrazide (1.0 eq) in ethanol. Add the desired aromatic aldehyde (1.1 eq).

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Isolation: Cool the solution in an ice bath. The resulting acylhydrazone precipitate is collected by filtration, washed with cold ethanol, and recrystallized if necessary to achieve high purity.

Causality Behind Experimental Choices: The acid catalyst in Part A protonates the carbonyl oxygen of nicotinic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Hydrazine hydrate in Part B is a potent nucleophile that readily displaces the methoxy group of the ester to form the stable hydrazide. This two-step process is a robust and widely used method to create a versatile intermediate for further derivatization.

G cluster_synthesis General Synthesis Workflow for Nicotinic Acid Derivatives NA Nicotinic Acid Ester Methyl Nicotinate NA->Ester  Methanol,  H₂SO₄ (cat.) Hydrazide Nicotinic Acid Hydrazide Ester->Hydrazide  Hydrazine Hydrate,  Ethanol, Reflux Acylhydrazone Acylhydrazone Derivative Hydrazide->Acylhydrazone  Reflux Aldehyde Aromatic Aldehyde Aldehyde->Acylhydrazone Oxadiazole 1,3,4-Oxadiazole Derivative Acylhydrazone->Oxadiazole  Acetic Anhydride,  Cyclization

Caption: General workflow for synthesizing diverse nicotinic acid derivatives.

Mechanism of Action: Beyond Lipid Metabolism

The primary mechanism for nicotinic acid's lipid-lowering effects is the activation of the GPR109A receptor in adipocytes.[4][6] This interaction initiates a signaling cascade with broader implications.

2.1. The GPR109A Signaling Pathway

GPR109A is a Gαi protein-coupled receptor.[5]

  • Agonist Binding: Nicotinic acid or its active derivatives bind to GPR109A on the surface of cells (e.g., adipocytes, immune cells).[19]

  • Gαi Activation: This binding event causes a conformational change, activating the associated inhibitory G-protein (Gαi).

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4]

  • Downstream Effects: In adipocytes, reduced cAMP decreases the activity of hormone-sensitive lipase, leading to reduced lipolysis and a lower flux of free fatty acids to the liver. This ultimately reduces the liver's synthesis of triglycerides and VLDL.[20]

This same pathway in immune cells, such as macrophages and neutrophils, is thought to contribute to the anti-inflammatory effects observed with some nicotinic acid derivatives.[5][21]

G cluster_pathway GPR109A Signaling Cascade NA_deriv Nicotinic Acid Derivative (Agonist) GPR109A GPR109A Receptor NA_deriv->GPR109A Binds Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Lipolysis, ↓ Inflammation) cAMP->Response Mediates

Caption: Simplified GPR109A signaling pathway initiated by agonist binding.

2.2. Structure-Activity Relationship (SAR)

The interaction with GPR109A is highly dependent on the derivative's structure:

  • Carboxyl Group: The carboxylate anion is considered essential for high-affinity binding to GPR109A.[] This suggests that ester or amide derivatives may act as prodrugs, requiring in-vivo hydrolysis to become active, or they may possess different biological activities altogether.

  • Substitutions on the Pyridine Ring: The introduction of groups at the 2, 5, or 6-positions can modulate potency, selectivity, and pharmacokinetic properties. An aminomethyl group at the 6-position, as in this compound, introduces a basic center and conformational flexibility, which could lead to novel interactions with the receptor or other off-target proteins.

Comparative Biological Activity

While nicotinic acid is primarily known for lipid modification, its derivatives have shown a wide range of activities. The following sections compare these activities, using data from close analogs to infer the potential profile of this compound.

3.1. Anti-inflammatory Activity

Many nicotinic acid derivatives have been investigated as anti-inflammatory agents. Their mechanism often involves the inhibition of pro-inflammatory mediators.[11]

Compound/Derivative Class Assay Result (IC₅₀ or % Inhibition) Reference
Nicotinic AcidTNF-α induced cytokine releaseSuppresses IL-6 and Ccl2 production[21]
Novel Nicotinate DerivativesCOX-2 InhibitionIC₅₀: 0.08 - 0.09 µM (for most potent compounds)[12]
Nicotinic Acid Scaffold DerivativesNitrite Inhibition (RAW 264.7 cells)Potent inhibition, comparable to ibuprofen[11]

The data indicates that modifying the nicotinic acid scaffold can produce highly potent anti-inflammatory agents, some with selectivity for COX-2.[12] Given that other amino-substituted nicotinates show biological activity, it is plausible that this compound could exhibit anti-inflammatory properties, a hypothesis that requires experimental validation.

3.2. Antimicrobial Activity

Certain nicotinic acid derivatives, particularly those converted into acylhydrazones and 1,3,4-oxadiazoles, have demonstrated significant antibacterial and antifungal activity.[13]

Compound/Derivative Class Target Organism Result (MIC) Reference
Acylhydrazone Derivative (Cpd 13)Staphylococcus aureus (MRSA)7.81 µg/mL[13]
Acylhydrazone Derivative (Cpd 13)Staphylococcus epidermidis1.95 µg/mL[13]
1,3,4-Oxadiazole Derivative (Cpd 25)Bacillus subtilis7.81 µg/mL[13]
2-Aminonicotinamide DerivativesCandida albicans0.0313 µg/mL[12]

These findings highlight that the nicotinic acid core is a viable scaffold for developing potent antimicrobial agents.[9][13] The activity is highly dependent on the specific derivatization. The aminomethyl group in this compound could serve as a handle for synthesizing novel antimicrobial conjugates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard assay for determining the antimicrobial potency of a compound.

  • Preparation of Stock Solution: Dissolve the test compound (e.g., a nicotinic acid derivative) in a suitable solvent (like DMSO) to a high concentration (e.g., 1 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi). This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Self-Validating System: The inclusion of a positive control ensures the microorganism is viable and capable of growth, while the negative control confirms the sterility of the medium. Comparing results to a standard antibiotic (e.g., vancomycin for MRSA) provides a benchmark for potency.

Comparative Pharmacokinetic Profiles

The pharmacokinetics of nicotinic acid are characterized by rapid absorption and extensive metabolism.[1][23] Derivatives are often designed to modulate this profile to reduce side effects and improve dosing convenience.[2]

Compound Key Pharmacokinetic Parameter Value/Description Reference
Nicotinic Acid (Immediate Release) Plasma Half-life (t½)Short, ranging from 20 to 45 minutes.[1]
AbsorptionRapidly absorbed from the stomach and small intestine.[1]
MetabolismExtensively metabolized in the liver to nicotinuric acid (NUA), N-methylnicotinamide (MNA), and others. A significant portion is converted to NAD.[1][24][25]
Nicotinic Acid (Extended Release) Time to Peak Concentration (Tmax)Delayed to ~4.6 hours (for a 2g dose).[23]
Half-life (t½)Plasma half-life of parent drug is still short (~0.9 h), but metabolite half-lives are longer.[23]
Inositol Hexanicotinate (IHN) AbsorptionResults in very low peak plasma levels of free nicotinic acid, occurring 6-12 hours post-dose.[26]

Derivatization is a key strategy to alter pharmacokinetics. For This compound , the introduction of a primary amine and the methylene spacer would be expected to increase its polarity compared to nicotinic acid. This could potentially alter its absorption, distribution, and metabolic pathways. It may be a substrate for different transporters or metabolic enzymes, leading to a pharmacokinetic profile distinct from the parent drug. This hypothesis can only be confirmed through dedicated in vitro (e.g., Caco-2 permeability, microsomal stability) and in vivo studies.

Conclusion and Future Directions

While nicotinic acid remains a valuable therapeutic, its derivatives represent a rich field for drug discovery, offering the potential for new activities and improved safety profiles. This comparative guide situates This compound within this broader chemical space. Based on the analysis of its structural analogs, we can postulate several key research directions:

  • Anti-inflammatory Potential: The nicotinic acid scaffold is proven for generating potent anti-inflammatory agents. This compound should be screened in relevant assays, such as those measuring inhibition of COX enzymes or pro-inflammatory cytokine release in macrophages.

  • Antimicrobial Scaffold: The aminomethyl group serves as a valuable synthetic handle. It can be used to generate novel libraries of amides, Schiff bases, or heterocyclic conjugates for screening against panels of clinically relevant bacteria and fungi, including drug-resistant strains.

  • GPR109A Agonism: The presence of the essential carboxylate group suggests potential activity at the GPR109A receptor. A GPR109A activation assay (e.g., measuring cAMP inhibition or β-arrestin recruitment) is a critical first step to determine if it retains the canonical mechanism of nicotinic acid. The flexible aminomethyl side chain may offer a unique binding mode, potentially leading to biased agonism with a more favorable side-effect profile.

  • Pharmacokinetic Characterization: A full in vitro ADME assessment is necessary to understand the compound's drug-like properties, including its permeability, metabolic stability, and potential for acting as a prodrug.

The true therapeutic potential of this compound remains to be unlocked through rigorous experimental evaluation. The insights and protocols provided in this guide offer a foundational framework for initiating this exciting research endeavor.

References

A Comparative Guide to the Mechanisms of Action: 6-(Aminomethyl)nicotinic Acid vs. Nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanisms of action for nicotinamide, a well-characterized form of vitamin B3, and 6-(aminomethyl)nicotinic acid, a lesser-known derivative of nicotinic acid. While extensive research underpins our understanding of nicotinamide's multifaceted roles in cellular metabolism and signaling, information on this compound is sparse, with its mechanism not yet fully elucidated. This comparison will therefore contrast the established pathways of nicotinamide with the potential, inferred mechanisms of this compound based on its structural similarity to nicotinic acid.

Nicotinamide: A Central Player in Cellular Metabolism and Signaling

Nicotinamide, also known as niacinamide, is a vital nutrient and a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] Its mechanism of action is complex and impacts numerous cellular processes, including energy metabolism, DNA repair, and inflammation.[[“]][3]

Core Mechanisms of Nicotinamide:
  • NAD+ Precursor: The primary role of nicotinamide is to serve as a building block for NAD+ through the salvage pathway.[1] NAD+ is a critical coenzyme in redox reactions, essential for cellular respiration and the production of ATP.[1] By maintaining the cellular pool of NAD+, nicotinamide supports fundamental energy metabolism.[[“]]

  • DNA Repair and Genomic Stability: NAD+ is a substrate for poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for repairing DNA single-strand breaks.[1][3] In instances of DNA damage, PARP utilizes NAD+ to signal and recruit other repair proteins, thereby maintaining genomic integrity.[1]

  • Modulation of Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, inflammation, and metabolic control.[1] Nicotinamide can influence sirtuin activity, thereby modulating gene expression and promoting cellular health.[1]

  • Anti-inflammatory Effects: Nicotinamide has demonstrated anti-inflammatory properties by inhibiting the transcription factor nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.[1][4]

Visualizing the Nicotinamide Pathway

Nicotinamide_Pathway cluster_salvage NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Substrate Sirtuins Sirtuins NAD->Sirtuins Substrate Redox Redox Reactions (Energy Metabolism) NAD->Redox DNA_Repair DNA Repair PARP->DNA_Repair Gene_Expression Gene Expression Modulation Sirtuins->Gene_Expression ATP_Production ATP Production Redox->ATP_Production

Caption: Nicotinamide's central role in the NAD+ salvage pathway and its downstream effects.

This compound: An Uncharted Territory

In stark contrast to nicotinamide, this compound is a compound with limited available research on its biological activity and mechanism of action. It is a derivative of nicotinic acid, distinguished by an aminomethyl group at the 6th position of the pyridine ring.[5] While its precise mechanism is not well-understood, its structural similarity to nicotinic acid allows for some informed speculation.[5]

Potential Mechanisms of this compound:
  • Interaction with Nicotinic Acid Receptors: Nicotinic acid is known to exert some of its pharmacological effects, particularly its lipid-lowering properties, through the activation of G protein-coupled receptors like GPR109A.[6][7] It is plausible that this compound could also interact with these or related receptors, though its affinity and functional consequences are unknown.

  • Metabolic Conversion: Like other vitamin B3 vitamers, this compound might be metabolized within the body. However, it is unclear if it can be converted to NAD+ or if the aminomethyl group would hinder or alter this process. Its potential role as a precursor for novel drug synthesis is an area of interest.[5]

Visualizing the Potential this compound Pathway

AMNA_Pathway AMNA This compound Receptor GPR109A / Related Nicotinic Acid Receptors AMNA->Receptor Potential Interaction Metabolism Metabolic Conversion? AMNA->Metabolism Possible Downstream Downstream Signaling (Hypothetical) Receptor->Downstream NAD_Conversion Conversion to NAD+? (Unknown) Metabolism->NAD_Conversion

Caption: Hypothetical mechanisms of action for this compound.

Side-by-Side Comparison

FeatureNicotinamideThis compound
Primary Mechanism Precursor to NAD+ and NADP+ via the salvage pathway.[1]Not well understood; potential interaction with nicotinic acid receptors.[5]
Key Molecular Targets NAMPT, NMNAT, PARPs, Sirtuins.[1]Potentially GPR109A and related receptors.[6][7]
Well-Established Effects Supports cellular energy metabolism, DNA repair, anti-inflammatory responses.[[“]][3]Limited data available; used as a precursor in pharmaceutical development.[5]
Clinical Relevance Used in dermatology for its anti-inflammatory and barrier-enhancing properties; treats pellagra.[3][8]Primarily used in biochemical research and as a starting material for synthesis.[5]

Experimental Protocols

Protocol 1: Investigating NAD+ Synthesis

Objective: To determine if this compound can serve as a precursor for NAD+ synthesis in cultured cells.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HEK293 or HepG2) in standard growth medium.

  • Treatment: Treat cells with equimolar concentrations of nicotinamide (positive control), this compound, or a vehicle control.

  • Lysis and Extraction: After a defined incubation period (e.g., 24 hours), lyse the cells and extract metabolites.

  • NAD+ Quantification: Measure intracellular NAD+ levels using a commercially available NAD+/NADH assay kit (colorimetric or fluorometric).

  • Data Analysis: Compare the NAD+ levels in cells treated with this compound to the control groups. A significant increase relative to the vehicle control would suggest it can be converted to NAD+.

Protocol 2: Assessing GPR109A Activation

Objective: To evaluate the ability of this compound to activate the GPR109A receptor.

Methodology:

  • Cell Line: Use a cell line engineered to express GPR109A and a downstream reporter (e.g., a calcium-sensitive fluorescent dye or a luciferase reporter under the control of a responsive element).

  • Compound Treatment: Treat the cells with varying concentrations of nicotinic acid (positive control), this compound, or a vehicle control.

  • Signal Detection: Measure the reporter signal (e.g., fluorescence or luminescence) at appropriate time points after compound addition.

  • Dose-Response Analysis: Plot the signal intensity against the compound concentration to generate dose-response curves and determine EC50 values.

  • Interpretation: A dose-dependent increase in the reporter signal would indicate activation of GPR109A by this compound.

Conclusion

The mechanisms of action for nicotinamide and this compound are worlds apart in terms of our current scientific understanding. Nicotinamide is a cornerstone of cellular metabolism with well-defined roles as an NAD+ precursor and signaling molecule. In contrast, this compound remains largely uncharacterized. Future research is necessary to elucidate its biological activities and determine if its structural similarity to nicotinic acid translates to any functional overlap. For now, they represent two distinct entities: one a fundamental nutrient, the other a chemical for further investigation.

References

Comparative Analysis of 6-(Aminomethyl)nicotinic Acid: A Guide to Assessing Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the receptor interaction profile of 6-(Aminomethyl)nicotinic acid. While identified as a GABA-A receptor agonist, its structural similarities to nicotinic acid warrant a thorough investigation of its potential cross-reactivity with other receptor systems. This document outlines the rationale, experimental designs, and comparative data necessary to build a complete pharmacological profile of this compound.

Introduction to this compound: A Molecule at the Crossroads

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. Structurally, it incorporates an aminomethyl group, which imparts a resemblance to the endogenous neurotransmitter γ-aminobutyric acid (GABA). This dual structural heritage places this compound at an interesting pharmacological intersection, suggesting potential interactions with both GABAergic and nicotinic acid receptor systems.

Preliminary research has indicated that this compound functions as a GABA-A receptor agonist, implying a role in modulating inhibitory neurotransmission within the central nervous system. However, the presence of the nicotinic acid scaffold raises a critical question: does this compound also engage with nicotinic acid receptors, such as the G-protein coupled receptor 109A (GPR109A)? Understanding this potential for cross-reactivity is paramount for elucidating its full spectrum of biological activities and for predicting its therapeutic potential and possible side effects.

This guide will provide a comparative framework to dissect the receptor pharmacology of this compound, focusing on its primary target, the GABA-A receptor, and its potential off-target interaction with the GPR109A receptor.

Part 1: Characterizing the Primary Target Interaction: GABA-A Receptor

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the brain. These receptors are ligand-gated chloride ion channels, and their activation leads to hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential. GABA-A receptors are heteropentameric structures assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of receptor subtypes with distinct pharmacological properties.[1][2]

Experimental Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity of this compound to GABA-A receptors using a competitive binding assay with a known radiolabeled ligand, such as [³H]muscimol.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude membrane fraction.

    • Wash the membranes repeatedly in a Tris-HCl buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the unlabeled competitor (this compound or a known standard like unlabeled GABA).

    • Define non-specific binding using a high concentration of unlabeled GABA (e.g., 10 mM).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]muscimol against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Binding Affinities of Known GABA-A Receptor Agonists
CompoundReceptor SubtypeBinding Affinity (Ki, nM)
GABAα1β2γ2~150
Muscimolα1β2γ2~15
Gaboxadol (THIP)α4β3δ~30

Note: Binding affinities can vary depending on the experimental conditions and the specific receptor subtype composition.

Diagram: GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) Cl_in Cl⁻ Influx GABA_A->Cl_in Opens Channel GABA GABA or This compound GABA->GABA_A Binds to Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Binding of an agonist to the GABA-A receptor opens a chloride channel, leading to neuronal inhibition.

Part 2: Assessing Cross-Reactivity with the Nicotinic Acid Receptor (GPR109A)

The structural similarity of this compound to nicotinic acid necessitates an evaluation of its activity at the nicotinic acid receptor, GPR109A (also known as HCA₂).[3] GPR109A is a Gi-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is distinct from the ionotropic action of GABA-A receptors.

Experimental Protocol 2: GPR109A Functional Assay (cAMP Measurement)

This protocol assesses the ability of this compound to activate or inhibit GPR109A signaling in a cell-based assay.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing human GPR109A.

    • Plate the cells in a 96-well plate and grow to confluence.

  • cAMP Assay:

    • Treat the cells with varying concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) for a defined period.

    • To measure agonist activity, co-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To measure antagonist activity, pre-incubate with this compound before adding a known agonist.

    • Stimulate adenylyl cyclase with forskolin to induce a measurable cAMP response.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).

Comparative Binding Affinities of Known GPR109A Ligands
CompoundReceptorBinding Affinity (Ki, nM)
Nicotinic AcidHuman GPR109A~1,000
AcifranHuman GPR109A~20
Beta-HydroxybutyrateHuman GPR109A~780,000

Note: Affinities can vary based on assay conditions.

Diagram: GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Ligand Nicotinic Acid or This compound Ligand->GPR109A Binds to ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Leads to

Caption: GPR109A activation by a ligand leads to the inhibition of adenylyl cyclase and a decrease in cAMP.

Part 3: A Unified Workflow for Cross-Reactivity Profiling

A systematic approach is essential for definitively characterizing the receptor interaction profile of a novel compound. The following workflow outlines the key decision points and experimental stages.

Diagram: Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow Start Start: Novel Compound (this compound) Primary_Binding Primary Target Binding Assay (GABA-A Receptor) Start->Primary_Binding Secondary_Binding Secondary Target Binding Assay (GPR109A Receptor) Start->Secondary_Binding Binding_Check Significant Binding? Primary_Binding->Binding_Check Functional_Check Functional Activity? Secondary_Binding->Functional_Check If Primary Binding is Yes Primary_Functional Primary Target Functional Assay (GABA-A Electrophysiology) Primary_Functional->Functional_Check Secondary_Functional Secondary Target Functional Assay (GPR109A cAMP Assay) Conclusion Conclusion: Define Receptor Profile (Selectivity, Potency, Efficacy) Secondary_Functional->Conclusion Binding_Check->Primary_Functional Yes Binding_Check->Conclusion No Functional_Check->Secondary_Functional Yes Functional_Check->Conclusion No

Caption: A logical workflow for assessing the primary and secondary receptor interactions of a test compound.

Conclusion: Charting the Course for a Comprehensive Understanding

This compound presents an intriguing case study in molecular pharmacology. Its reported activity as a GABA-A receptor agonist, combined with its structural similarity to nicotinic acid, underscores the importance of a thorough cross-reactivity assessment. While direct, quantitative data on its binding affinities and functional effects at various receptor subtypes are currently limited in the public domain, this guide provides the necessary framework for such an investigation.

The outlined experimental protocols for radioligand binding and functional assays for both GABA-A and GPR109A receptors are robust and well-established methodologies in the field. By systematically applying these techniques, researchers can generate the critical data needed to construct a comprehensive pharmacological profile of this compound. This includes determining its potency and selectivity for GABA-A receptor subtypes and definitively answering the question of its potential cross-reactivity with nicotinic acid receptors. Such a detailed understanding is essential for advancing its potential therapeutic applications and for ensuring a clear picture of its overall safety profile.

References

Ensuring Experimental Success: A Guide to the Reproducible Synthesis and Analysis of 6-(Aminomethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. The ability to consistently replicate findings is not merely a procedural formality; it is the bedrock upon which further research is built, enabling the validation of therapeutic hypotheses and the advancement of new chemical entities from the bench to the clinic. This guide provides an in-depth examination of the synthesis, purification, and analytical characterization of 6-(Aminomethyl)nicotinic acid, a valuable building block in medicinal chemistry. By delving into the critical parameters of each experimental stage, we aim to equip researchers with the knowledge and protocols necessary to achieve reliable and reproducible outcomes.

The Synthetic Pathway: A Reproducible Route to this compound

The synthesis of this compound can be approached through several routes. However, for the sake of maximizing reproducibility, a pathway commencing from the commercially available 6-chloronicotinic acid is recommended due to the well-defined and high-yielding nature of the subsequent reactions. This multi-step synthesis involves the conversion of the chloro-substituent to a primary amine.

Synthetic Workflow cluster_0 Synthesis of this compound A 6-Chloronicotinic Acid B 6-(Azidomethyl)nicotinic Acid A->B Sodium Azide DMF, Heat C This compound B->C Reduction (e.g., H2, Pd/C) Ethanol

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-(Azidomethyl)nicotinic Acid

The initial step involves a nucleophilic substitution of the chloride in 6-chloronicotinic acid with an azide group. This reaction is typically robust and high-yielding.

  • Materials: 6-Chloronicotinic acid, Sodium azide (NaN3), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.2 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture with dilute HCl to a pH of approximately 3-4 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-(azidomethyl)nicotinic acid.

  • Causality of Choices: The use of anhydrous DMF is crucial to prevent side reactions with water. Maintaining an inert atmosphere minimizes the risk of unwanted oxidative processes. Portion-wise addition of sodium azide helps to control any potential exotherm.

Step 2: Reduction of 6-(Azidomethyl)nicotinic Acid to this compound

The azide intermediate is then reduced to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials: 6-(Azidomethyl)nicotinic acid, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 6-(azidomethyl)nicotinic acid (1 equivalent) in ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Causality of Choices: Palladium on carbon is a highly effective and widely used catalyst for the reduction of azides. Ethanol is a suitable solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions. Careful handling of the catalyst and hydrogen gas is paramount for safety.

Purification: The Key to Consistent Biological Activity

The purity of the final compound is a critical determinant of its biological activity and the reproducibility of downstream experiments. A multi-step purification protocol is recommended to ensure the removal of residual reagents, catalysts, and by-products.

Experimental Protocol: Purification
  • Crystallization:

    • Dissolve the crude this compound in a minimal amount of hot water or a mixed solvent system (e.g., ethanol/water).

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (if necessary):

    • If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

    • A polar solvent system, such as a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide, is often effective for purifying aminopyridines.

  • Causality of Choices: Crystallization is an excellent method for removing bulk impurities. The choice of solvent is critical and should be optimized to maximize yield and purity. Column chromatography provides a higher degree of separation for closely related impurities. The addition of a base like ammonium hydroxide to the eluent can improve the peak shape and recovery of basic compounds like amines from the silica gel.

Analytical Characterization: The Foundation of Trustworthy Data

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Analytical Workflow cluster_1 Characterization of this compound A Purified Product B HPLC/UPLC A->B C 1H NMR & 13C NMR A->C D Mass Spectrometry (MS) A->D E Purity Assessment B->E F Structural Confirmation C->F G Molecular Weight Verification D->G

Caption: Analytical workflow for ensuring product quality.

Experimental Protocols: Analysis
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC):

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid is recommended to ensure good peak shape.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

    • Purpose: To determine the purity of the compound and to quantify any impurities. A purity of >95% is generally required for biological screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of all protons in the molecule. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

    • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

    • Purpose: To provide unambiguous structural confirmation.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

    • Mode: Positive ion mode will show the protonated molecule [M+H]⁺.

    • Purpose: To confirm the molecular weight of the compound.

Comparison of Synthetic Alternatives and Impact on Reproducibility

While the azidomethyl route is recommended, other synthetic strategies exist. It is important to understand their potential impact on reproducibility.

Synthetic RouteStarting MaterialKey TransformationPotential Reproducibility Challenges
Azidomethyl Reduction 6-Chloronicotinic acidNucleophilic substitution with azide followed by reduction.Handling of sodium azide (toxic), ensuring complete reduction without side reactions.
Hydroxymethyl Conversion 6-(Hydroxymethyl)nicotinic acidConversion of alcohol to a leaving group (e.g., mesylate or tosylate) followed by amination.Multi-step process can introduce variability, potential for side reactions during activation of the alcohol.
Nitro Reduction 6-Methylnicotinic acidRadical nitration of the methyl group followed by reduction.Nitration can be unselective and difficult to control, leading to inconsistent yields and purity.

Conclusion: A Commitment to Rigorous Science

The reproducibility of experiments with this compound, as with any chemical entity, is not a matter of chance but a direct consequence of meticulous planning, precise execution, and thorough analysis. By adopting the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can significantly enhance the reliability and consistency of their results. This commitment to rigorous scientific practice is essential for accelerating the pace of drug discovery and ultimately, for delivering innovative therapies to patients in need.

A Researcher's Guide to Confirming the Binding Affinity of 6-(Aminomethyl)nicotinic Acid at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, establishing the precise binding characteristics of a novel ligand is a foundational step. This guide provides an in-depth comparison and experimental framework for confirming the binding affinity of 6-(Aminomethyl)nicotinic acid, a potent agonist of the γ-aminobutyric acid type A (GABA-A) receptor. We will delve into its performance relative to other known GABA-A agonists and provide detailed, field-proven protocols for its characterization.

Introduction: The Significance of this compound as a GABA-A Receptor Ligand

The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Its crucial role in neuronal excitability makes it a major target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders.[1] Ligands that bind to and modulate the GABA-A receptor are of significant interest in pharmacology.

This compound, a structural analogue of the endogenous neurotransmitter GABA, has been identified as a high-affinity agonist for the GABA-A receptor.[3] Its chemical structure, featuring a pyridine ring, distinguishes it from many traditional GABAergic compounds, offering a potentially unique pharmacological profile. Understanding its binding affinity is paramount for elucidating its mechanism of action and therapeutic potential.

Comparative Binding Affinity Analysis

The potency of a ligand is quantitatively described by its binding affinity, often expressed as the inhibition constant (K-i) or the dissociation constant (K-d). A lower value signifies a stronger binding interaction between the ligand and its target receptor.[3]

The binding affinity of 6-Aminonicotinic acid has been reported to be in the low nanomolar range, indicating a very strong interaction with the GABA-A receptor. Specifically, a K-i value of 4.4 nM has been documented.[3] To put this into context, we compare it with several standard GABA-A receptor agonists.

LigandReported Binding Affinity (Ki or EC50)Comments
This compound K-i: 4.4 nM [3]High-affinity agonist.
GABA (endogenous ligand)EC50: 15.4 µM[4]The natural neurotransmitter for the receptor.
MuscimolEC50: 10.9 µM[4]A potent, classic GABAA agonist derived from Amanita muscaria. Generally considered more potent than GABA.[5]
Isoguvacine-A potent GABA-A agonist, but less potent than muscimol.[5][6]
THIP (Gaboxadol)-A selective GABAA agonist.[6]

Note: Direct comparison of affinity values should be made with caution, as experimental conditions can influence results. EC50 values from functional assays are not identical to Ki values from binding assays but are related to potency.

This comparison highlights the high affinity of this compound for the GABA-A receptor, positioning it as a particularly potent agonist worthy of further investigation.

Key Experimental Methodologies for Affinity Determination

While various techniques exist for measuring binding affinity, radioligand binding assays remain a gold standard for their robustness and sensitivity, particularly for ion channels like the GABA-A receptor.[7] Below, we provide a detailed protocol for a competitive binding assay, which is used to determine the K-i of an unlabeled compound (like 6-Aminomethyl)nicotinic acid) by measuring its ability to displace a radiolabeled ligand from the receptor.

Diagram: GABA-A Receptor Signaling Pathway

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) Cl_in Cl- Influx GABA_Receptor->Cl_in Channel Opens GABA GABA or Agonist (e.g., 6-Aminomethylnicotinic acid) GABA->GABA_Receptor Binds to Receptor Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Agonist binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization and inhibition of the neuron.

Detailed Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor

This protocol is designed to determine the K-i of this compound by assessing its ability to compete with the well-characterized radioligand, [³H]muscimol, for binding to GABA-A receptors in rat brain membrane preparations.[8][9]

Pillar of Trustworthiness: This protocol is a self-validating system. The inclusion of controls for total binding, non-specific binding, and a known competitor allows for the validation of each step of the assay. The final data quality is contingent on these internal checks.

1. Membrane Preparation (Receptor Source)

  • Rationale: Brain tissue, particularly the cerebral cortex, is a rich source of GABA-A receptors. Homogenization and centrifugation are used to isolate cell membranes containing these receptors from other cellular components.[9] Repeated washing is critical to remove endogenous GABA, which would otherwise interfere with the assay.[8]

  • Procedure:

    • Homogenize fresh or frozen rat cerebral cortices in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[9]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[7]

    • Resuspend the pellet in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step. This wash step should be performed at least three times to eliminate endogenous GABA.[8][9]

    • After the final wash, resuspend the pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

    • Store aliquots of the membrane preparation at -80°C until use.

2. Binding Assay

  • Rationale: The assay is performed in a 96-well plate format for efficiency. A fixed concentration of radioligand ([³H]muscimol) is used, while the concentration of the competing test compound (6-Aminomethyl)nicotinic acid) is varied over a wide range to generate a competition curve.

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Set up the assay in a 96-well plate, with each condition in triplicate. For each concentration of the test compound, you will have:

      • Total Binding: 150 µL membrane preparation (50-120 µg protein), 50 µL [³H]muscimol (e.g., 5 nM final concentration), and 50 µL binding buffer.[7][9]

      • Competitor Binding: 150 µL membrane preparation, 50 µL [³H]muscimol, and 50 µL of the respective this compound dilution.

      • Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL [³H]muscimol, and 50 µL of a high concentration of a known displacing agent (e.g., 10 mM unlabeled GABA).[9]

    • Incubate the plate at 4°C for 45-60 minutes with gentle agitation to allow the binding to reach equilibrium.[7][9]

3. Separation and Quantification

  • Rationale: Rapid vacuum filtration is the most common method to separate the receptor-bound radioligand from the free radioligand in solution. The glass fiber filters trap the membranes, while the unbound ligand passes through.[7]

  • Procedure:

    • Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine) using a 96-well cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

    • Dry the filters (e.g., 30 minutes at 50°C).[7]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Rationale: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the competitor. This data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Procedure:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • For each concentration of this compound, calculate the percentage of inhibition.

    • Plot the percent inhibition against the log concentration of this compound.

    • Use non-linear regression analysis (e.g., in Prism software) to fit the data and determine the IC50 value.

    • Convert the IC50 to a K-i value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Diagram: Competition Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Assay Setup cluster_wells 96-Well Plate Incubation Membranes Receptor Membranes Total_Well Total Binding: Membranes + Radioligand Membranes->Total_Well Comp_Well Competition: Membranes + Radioligand + 6-AMNA Membranes->Comp_Well NSB_Well Non-Specific Binding: Membranes + Radioligand + GABA Membranes->NSB_Well Radioligand [3H]Muscimol (Fixed Conc.) Radioligand->Total_Well Radioligand->Comp_Well Radioligand->NSB_Well Competitor 6-AMNA (Variable Conc.) Competitor->Comp_Well NSB GABA (High Conc.) NSB->NSB_Well Incubate Incubate at 4°C (Reach Equilibrium) Total_Well->Incubate Comp_Well->Incubate NSB_Well->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Alternative and Complementary Techniques

While radioligand binding is a powerful tool, other modern biophysical techniques can provide a more comprehensive understanding of the binding event.

  • Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the receptor is immobilized.[10][11] SPR provides not only the equilibrium affinity (K-d) but also the kinetic rate constants (k-on and k-off), offering deeper insight into the binding mechanism.[12] It is particularly valuable for studying interactions with small molecules.[13]

  • Isothermal Titration Calorimetry (ITC): Considered a gold standard for its directness, ITC measures the heat released or absorbed during a binding event.[14] In a single experiment, it can determine the binding affinity (K-d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.[15][16]

The choice of technique depends on the specific research question, the availability of purified receptor, and the desired throughput. For initial high-affinity confirmation, the radioligand assay is highly effective. For a deeper mechanistic understanding, SPR and ITC are invaluable.

Conclusion

Confirming the binding affinity of this compound is a critical step in its pharmacological characterization. The data indicates it is a high-affinity agonist for the GABA-A receptor, with a potency that warrants significant interest. By employing robust and well-validated methods such as the competitive radioligand binding assay detailed here, researchers can reliably quantify this interaction. Complementing these findings with data from orthogonal techniques like SPR and ITC will provide a comprehensive and trustworthy profile of this promising compound, paving the way for its further development as a potential therapeutic agent.

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-(Aminomethyl)nicotinic Acid: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. Handling and disposing of chemical reagents is a critical aspect of laboratory safety that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(Aminomethyl)nicotinic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instructions to explain the rationale behind each step, ensuring a deep understanding of safe laboratory practices.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature and potential hazards of this compound is fundamental to managing its disposal correctly. While a specific, comprehensive toxicological profile for this compound is not widely documented, we can infer its potential hazards by examining its structural components: a nicotinic acid backbone and an aminomethyl group.

  • Nicotinic Acid (Niacin): Generally considered to have low toxicity, it can cause skin and serious eye irritation.[1][2][3]

  • Aminopyridines: Structurally related compounds, such as 2-aminopyridine and 4-aminopyridine, are known to be highly toxic if ingested and can be harmful if absorbed through the skin.[4][5][6] The presence of the amino group on the pyridine ring system is a key factor in this toxicity.

Given these characteristics, this compound must be handled as a hazardous substance. The Safety Data Sheet (SDS) for the closely related compound, 6-(aminomethyl)nicotinamide, indicates it causes skin, eye, and respiratory irritation.[7] Therefore, a conservative approach is mandated, treating all waste containing this compound as hazardous chemical waste.

Table 1: Key Safety and Disposal Information for this compound

ParameterGuidelineJustification & Reference
Hazard Classification Irritant; Potential Acute ToxicityBased on structural analogues, causes skin and eye irritation.[7] Potential for higher toxicity due to the aminopyridine-like structure.[4]
Primary Disposal Route Approved Hazardous Waste Disposal PlantPrecautionary statements for analogous compounds mandate disposal via a licensed facility.[1][7][8] Prohibited from drain or solid waste disposal.[9][10]
Personal Protective Equipment (PPE) Nitrile Gloves, Safety Goggles, Lab CoatStandard PPE for handling hazardous chemicals to prevent skin and eye contact.[5][8]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.Prevents spread and ensures contaminated materials are disposed of as hazardous waste.[7][11]

Part 2: The Foundational Principle: Segregation and Collection

The cornerstone of proper chemical disposal is the strict prohibition of discarding chemical waste into standard trash or sanitary sewer systems.[10][12] The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[13] All waste containing this compound, regardless of concentration, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[10][14]

The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to establish a Satellite Accumulation Area (SAA).[9] This is a designated location within the lab where hazardous waste is stored at or near the point of generation.

  • Location: The SAA must be under the direct control of laboratory personnel.[13]

  • Labeling: All containers in the SAA must be clearly labeled as "Hazardous Waste."[10]

  • Containment: Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills from spreading.[13]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide detailed procedures for managing different waste streams containing this compound.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully transfer the material into a new, compatible container (e.g., a wide-mouth amber glass or polyethylene bottle).

  • Labeling: The container must have a completed hazardous waste tag. This label must include:

    • The words "Hazardous Waste."[10]

    • The full, unambiguous chemical name: "this compound." Do not use abbreviations.[10]

    • The approximate quantity of waste.

    • The date accumulation started (the date the first of this waste was put in the container).

    • The specific hazards (e.g., "Irritant," "Potential Toxin").[10]

  • Storage: Place the labeled container in your designated SAA.

  • Disposal Request: Once the container is ready for removal, submit a chemical collection request to your institution's EHS department.[11]

Protocol 2: Disposal of Contaminated Labware and Debris

This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with this compound.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container. A sturdy, sealable plastic bag (double-bagging is recommended) or a labeled drum is appropriate.[4]

  • Labeling: Label the bag or container as "Hazardous Waste." The label must list the contents, for example: "Debris contaminated with this compound."

  • Storage and Disposal: Store the container in the SAA and arrange for pickup via your EHS office.

Protocol 3: Disposal of Aqueous Solutions

Disposing of chemical solutions via the sanitary sewer is strictly prohibited.[12]

  • Collection: Pour all aqueous waste containing this compound into a dedicated, sealable, and chemically compatible waste container (a glass or polyethylene carboy is common).

  • Segregation: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or highly acidic/basic solutions.[11] Incompatible materials can react violently or release toxic gases.[9]

  • Labeling: Attach a hazardous waste tag to the container. List all chemical components by their full name and estimate the concentration or percentage of each, even non-hazardous components like water.[9]

  • Storage and Disposal: Keep the container tightly sealed when not in use. Store it in the SAA, within secondary containment, and request EHS pickup when it is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA).[9]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points and workflow for the proper disposal of this compound waste.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Final Disposal start Generate Waste Containing This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions, reaction mixtures) waste_type->liquid Liquid spill Spill Debris (Absorbent, PPE) waste_type->spill Spill container_solid Place in sealed, compatible solid waste container solid->container_solid container_liquid Place in sealed, compatible liquid waste carboy liquid->container_liquid spill->container_solid labeling Affix 'Hazardous Waste' Tag - Full Chemical Name(s) - Hazards & Date - PI Information container_solid->labeling container_liquid->labeling saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa pickup Request Pickup from Environmental Health & Safety (EHS) saa->pickup

Caption: Decision workflow for handling this compound waste.

By adhering to these protocols, you ensure that your laboratory practices are safe, environmentally responsible, and compliant with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.